1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJYIOCMIHTAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(C(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3071775 | |
| Record name | 4-Bromo-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3071775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68834-05-9 | |
| Record name | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68834-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068834059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromo-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPP67LJ744 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, a key intermediate in the development of pharmaceuticals and advanced materials. The unique properties conferred by the tetrafluoroethoxy moiety, such as enhanced metabolic stability and lipophilicity, make this compound a valuable building block in medicinal chemistry. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.
Introduction
This compound (CAS RN: 68834-05-9) is a fluorinated aromatic compound with significant potential in organic synthesis. The presence of both a reactive bromine atom and the electron-withdrawing 1,1,2,2-tetrafluoroethoxy group allows for a wide range of chemical transformations, making it a versatile precursor for more complex molecules. In pharmaceutical research, the incorporation of the tetrafluoroethoxy group can improve the pharmacokinetic profile of drug candidates. In materials science, this moiety can enhance thermal stability and modify surface properties.
Synthesis Pathway Overview
The principal synthetic route to this compound involves a two-step process. The first step is the formation of a phenoxide salt from 4-bromophenol. The subsequent and key step is the reaction of this phenoxide with tetrafluoroethylene (TFE) to form the desired ether linkage.
Caption: General synthesis pathway for this compound.
Experimental Protocols
Step 1: Preparation of Potassium 4-bromophenoxide
This initial step involves the deprotonation of 4-bromophenol using a suitable base to form the corresponding potassium salt.
Materials:
-
4-Bromophenol
-
Potassium hydroxide (KOH)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-bromophenol in a minimal amount of anhydrous DMF.
-
To this solution, add a stoichiometric equivalent of potassium hydroxide.
-
Stir the mixture at room temperature for approximately 30 minutes to ensure complete formation of the potassium 4-bromophenoxide salt. The formation of the phenoxide can be monitored by the disappearance of the starting phenol via thin-layer chromatography (TLC).
Step 2: Reaction with Tetrafluoroethylene
This crucial step involves the nucleophilic attack of the phenoxide on tetrafluoroethylene. This reaction is typically performed under pressure due to the gaseous nature of TFE.
Materials:
-
Potassium 4-bromophenoxide solution from Step 1
-
Tetrafluoroethylene (TFE) gas
-
High-pressure reaction vessel (autoclave)
-
Stirring mechanism for the autoclave
Procedure:
-
Transfer the solution of potassium 4-bromophenoxide in DMF to a high-pressure autoclave.
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Introduce tetrafluoroethylene gas into the autoclave to the desired pressure.
-
Heat the reaction mixture to a temperature typically in the range of 80-120°C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for several hours. The reaction progress should be monitored by sampling and analysis (e.g., GC-MS or LC-MS) if the equipment allows.
-
After the reaction is deemed complete, cool the autoclave to room temperature and carefully vent the excess TFE.
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
Quantitative data for the synthesis of this compound is not extensively reported in the literature. However, based on analogous reactions, the following table summarizes the expected and known properties of the product.
| Property | Value | Reference |
| Chemical Formula | C₈H₅BrF₄O | |
| Molecular Weight | 273.03 g/mol | [1] |
| Boiling Point | 195-196 °C | [1] |
| Appearance | Expected to be a liquid or low-melting solid | |
| Purity (Typical) | >98% (after purification) | |
| Yield (Expected) | Moderate to Good |
Spectroscopic Data
The structural confirmation of the synthesized product would be achieved through standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. A characteristic triplet of triplets or a more complex multiplet is expected for the proton of the -OCHF₂ group due to coupling with the adjacent fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the benzene ring and the tetrafluoroethoxy group. The carbons attached to fluorine will exhibit characteristic splitting patterns.
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¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the structure of the tetrafluoroethoxy group and will show characteristic signals with specific coupling constants.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product, along with a characteristic isotopic pattern for the bromine atom.
Safety Considerations
-
4-Bromophenol: Is toxic and corrosive. Avoid contact with skin and eyes.
-
Potassium Hydroxide: Is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).
-
Tetrafluoroethylene (TFE): Is a flammable and potentially explosive gas. It should be handled with extreme caution in a well-ventilated area and using appropriate high-pressure equipment.
-
Organic Solvents (DMF, Diethyl Ether, Ethyl Acetate): Are flammable. Work should be conducted in a fume hood away from ignition sources.
Conclusion
The synthesis of this compound provides a valuable intermediate for the development of novel molecules in the pharmaceutical and materials science sectors. While detailed experimental procedures are not widely published, the general approach involving the reaction of a 4-bromophenoxide with tetrafluoroethylene is the most plausible route. Further optimization of reaction conditions would be necessary to achieve high yields and purity. The characterization of the final product relies on standard spectroscopic techniques. Due to the hazardous nature of the reagents, appropriate safety precautions must be strictly followed.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound of significant interest in various fields, including pharmaceutical development and materials science. Its unique combination of a brominated benzene ring and a tetrafluoroethoxy group imparts specific properties that make it a valuable intermediate in organic synthesis. The presence of fluorine can dramatically alter a molecule's electron distribution, influencing its reactivity, lipophilicity, and metabolic stability, which are critical parameters in drug design. In materials science, the incorporation of such fluorinated moieties can enhance thermal stability and modify surface properties. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental protocols for their determination, and presents a logical workflow for its synthesis.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 68834-05-9 | |
| Molecular Formula | C₈H₅BrF₄O | [1][2] |
| Molecular Weight | 273.03 g/mol | [1] |
| Boiling Point | 195-196 °C | [1] |
| Density | 1.628 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4600 | |
| Melting Point | Data not readily available | |
| Solubility | Data for the specific compound is not readily available. However, by analogy to similar structures like 1-bromo-4-fluorobenzene, it is expected to have minimal solubility in water and be soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[3] |
Experimental Protocols
The determination of the physicochemical properties listed above is conducted using standard laboratory procedures. Below are detailed methodologies for each key experiment.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small quantity of liquid is the capillary method.
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
Procedure:
-
A small amount of the liquid sample, this compound, is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is immersed in the heating bath.
-
The bath is heated slowly and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.
Apparatus:
-
Pycnometer (a small glass flask with a ground-glass stopper having a capillary tube)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately.
-
The pycnometer is filled with the liquid sample, this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.
-
The filled pycnometer is placed in a constant temperature water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.
-
The pycnometer is removed from the bath, wiped dry, and weighed accurately.
-
The weight of the liquid is determined by subtracting the weight of the empty pycnometer.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., distilled water).
-
The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a pure substance.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent (e.g., acetone or ethanol) and allowed to dry.
-
The instrument is calibrated using a standard liquid with a known refractive index.
-
A few drops of the sample, this compound, are placed on the surface of the lower prism using a dropper.
-
The prisms are closed and locked.
-
Water from a constant temperature bath (e.g., 20 °C) is circulated through the jackets of the prisms.
-
The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.
-
If a colored band is observed, the dispersion compensator is adjusted to obtain a sharp, achromatic boundary.
-
The refractive index is read directly from the instrument's scale.
Synthesis Workflow
The synthesis of this compound can be logically envisioned as a Williamson ether synthesis, starting from 4-bromophenol and a suitable tetrafluoroethylating agent. The following diagram illustrates this proposed synthetic pathway.
Caption: Proposed synthesis of this compound.
References
An In-depth Technical Guide to 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
CAS Number: 68834-05-9
Abstract: This technical guide provides a comprehensive overview of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound with significant applications as a building block in medicinal chemistry and materials science. The document details its physicochemical properties, spectroscopic characteristics, a proposed synthetic pathway with an experimental protocol, and its reactivity in key chemical transformations. Furthermore, it outlines its primary applications and essential safety and handling information. This guide is intended for researchers, chemists, and professionals involved in drug development and advanced materials synthesis.
Physicochemical Properties
This compound is a versatile chemical intermediate. Its key physical and chemical properties are summarized in the table below. The presence of the tetrafluoroethoxy group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in the design of novel compounds.
| Property | Value | Reference |
| CAS Number | 68834-05-9 | [1][2][3] |
| Molecular Formula | C₈H₅BrF₄O | [1][3] |
| Molecular Weight | 273.03 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 195-196 °C | [1] |
| Purity | ≥98% (Typical) | [2] |
| XLogP | 3.686 | [3] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [3] |
| InChI Key | VKJYIOCMIHTAET-UHFFFAOYSA-N | [2][3] |
| MDL Number | MFCD00042190 | [1] |
Spectroscopic Data
Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are typically available from suppliers upon request in the form of a Certificate of Analysis (COA).[3] The expected spectral features are outlined below.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic Region: Two sets of doublets (an AA'BB' system) corresponding to the four protons on the benzene ring. Aliphatic Region: A triplet of triplets (tt) around 6.0 ppm for the single proton of the -OCHF₂ group, showing coupling to both geminal and vicinal fluorine atoms. |
| ¹³C NMR | Aromatic Region: Four distinct signals for the aromatic carbons, with chemical shifts influenced by the bromine and tetrafluoroethoxy substituents. Aliphatic Region: Two signals for the -CF₂-CHF₂ carbons, showing complex splitting patterns due to carbon-fluorine coupling. |
| ¹⁹F NMR | Two distinct multiplets are expected, corresponding to the two non-equivalent -CF₂- groups in the tetrafluoroethoxy moiety. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. |
Synthesis and Reactivity
As a key intermediate, the synthesis and subsequent reactions of this compound are of great interest.
Proposed Synthesis Pathway
A common method for synthesizing fluoroalkyl aryl ethers is through the reaction of a phenol with a fluoroalkene. The proposed synthesis for the title compound involves the nucleophilic addition of 4-bromophenoxide to tetrafluoroethylene (TFE).
Experimental Protocol (General Procedure)
This protocol describes a generalized procedure for the synthesis of this compound based on the pathway above.
Materials:
-
4-Bromophenol
-
Potassium hydroxide (KOH) or other suitable base
-
Tetrafluoroethylene (TFE) gas
-
Anhydrous dimethylformamide (DMF) or other polar aprotic solvent
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Phenoxide: To a flame-dried, three-neck flask equipped with a magnetic stirrer, condenser, and gas inlet, add 4-bromophenol and anhydrous DMF under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath.
-
Slowly add powdered potassium hydroxide to the stirring solution. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the potassium 4-bromophenoxide salt.
-
Reaction with TFE: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C). Bubble tetrafluoroethylene (TFE) gas through the solution at a controlled rate. Caution: TFE is a hazardous gas and must be handled with extreme care in a well-ventilated fume hood with appropriate monitoring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final product.
Reactivity and Downstream Applications
The C-Br bond in this compound is a versatile functional handle for various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 4-position, making it a valuable precursor for creating libraries of complex molecules.
Applications in Research and Development
The unique properties imparted by the tetrafluoroethoxy group make this compound a valuable building block in several high-tech fields.
-
Drug Discovery: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance key drug properties. The tetrafluoroethoxy group can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity, and modulate lipophilicity, which can lead to better cell permeability and bioavailability.
-
Materials Science: The incorporation of fluorinated moieties into polymers and other materials can significantly enhance their thermal stability, chemical resistance, and surface properties (e.g., creating hydrophobic or oleophobic surfaces). This makes the compound a useful monomer or precursor for specialized electronic materials, advanced coatings, and high-performance polymers.
Safety and Handling
This compound is classified as an irritant and requires careful handling to ensure personnel safety.[1][3]
| GHS Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]P280: Wear protective gloves/eye protection/face protection.[1]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][5]
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid inhalation of vapors.[5] Keep away from heat, sparks, and open flames.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep containers tightly sealed.
References
- 1. 68834-05-9 Cas No. | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene | 68834-05-9 [sigmaaldrich.com]
- 3. dempochem.com [dempochem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a brominated phenyl ring coupled with a tetrafluoroethoxy group, imparts desirable physicochemical properties that are highly sought after in the fields of pharmaceutical sciences and material science. The presence of the tetrafluoroethoxy moiety can significantly enhance metabolic stability, lipophilicity, and cell permeability of target molecules, making it a valuable intermediate in the design of novel therapeutics. In material science, the incorporation of such fluorinated motifs can lead to materials with improved thermal stability and reduced surface energy. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for this compound.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized in the tables below, providing a comprehensive overview of its chemical identity and physical properties.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 68834-05-9 |
| Molecular Formula | C₈H₅BrF₄O |
| Molecular Weight | 273.03 g/mol [1] |
| Canonical SMILES | C1=CC(=CC=C1Br)OC(F)(F)C(F)F[2] |
| InChI | InChI=1S/C8H5BrF4O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H[3] |
| InChIKey | VKJYIOCMIHTAET-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Properties
| Property | Value |
| Boiling Point | 195-196 °C[1] |
| Density | 1.628 g/mL[1] |
| Flash Point | 190 °F (87.8 °C)[1] |
dot
Caption: Molecular structure of this compound.
Synthesis
Conceptual Synthetic Pathway:
Caption: Generalized workflow for a Suzuki coupling reaction.
A detailed experimental protocol for a specific application of this compound in the synthesis of a bioactive molecule is not publicly available. Researchers interested in utilizing this compound would need to adapt established protocols for similar substrates.
Conclusion
This compound is a promising building block for the synthesis of advanced materials and pharmaceutical agents. Its unique combination of a reactive bromine handle and a property-enhancing tetrafluoroethoxy group makes it an attractive starting material for creating novel molecular entities. While detailed experimental protocols and comprehensive spectral data are not yet widely disseminated in the public domain, the foundational information provided in this guide serves as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug discovery. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential.
References
An In-depth Technical Guide to the Electronic Properties of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes theoretical principles, outlines detailed computational and experimental protocols for characterization, and presents expected electronic characteristics based on the known effects of its constituent functional groups. This document is intended to serve as a foundational resource for researchers interested in the application of this molecule in drug development and materials science, where its electronic properties are of significant interest.
Introduction
This compound is a halogenated aromatic compound with significant potential in various scientific fields, including medicinal chemistry and materials science.[1] The presence of both a bromine atom and a tetrafluoroethoxy group on the benzene ring imparts unique electronic characteristics that can influence its reactivity, intermolecular interactions, and metabolic stability.[1] Understanding these electronic properties is crucial for the rational design of novel pharmaceuticals and advanced materials.
The tetrafluoroethoxy moiety is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This significantly alters the electron distribution within the benzene ring, affecting its reactivity and potential as a synthetic building block.[1] The bromine atom, while also inductively withdrawing, can participate in resonance, donating electron density to the aromatic system. The interplay of these electronic effects governs the overall properties of the molecule.
This guide will delve into the theoretical basis of the electronic properties of this compound, provide detailed protocols for its computational and experimental characterization, and summarize the expected quantitative data in a structured format.
Theoretical Electronic Profile
The electronic properties of this compound are primarily dictated by the electronic interplay between the benzene ring and its substituents: the bromo group and the tetrafluoroethoxy group.
-
Inductive and Resonance Effects:
-
Bromo Group: The bromine atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) on the benzene ring. However, it also possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (+R effect). This resonance effect directs incoming electrophiles to the ortho and para positions.[2]
-
Tetrafluoroethoxy Group (-OCHF₂CF₂H): The high electronegativity of the four fluorine atoms makes this group strongly electron-withdrawing via the sigma bonds (a strong -I effect). This effect is expected to significantly reduce the electron density of the benzene ring.
-
-
Overall Electronic Character: The strong inductive withdrawal of the tetrafluoroethoxy group is anticipated to be the dominant electronic factor, making the benzene ring electron-deficient. This has significant implications for its reactivity, particularly in electrophilic aromatic substitution reactions, which are expected to be slower than for benzene itself.
A diagram illustrating the electronic influences of the substituents is presented below.
Predicted and Theoretical Quantitative Electronic Data
| Property | Predicted Value/Range | Method of Determination |
| Dipole Moment (μ) | 2.0 - 3.0 Debye | Computational (DFT), Experimental (Dielectric Constant) |
| Ionization Potential (IP) | 9.0 - 9.5 eV | Computational (DFT), Experimental (Photoelectron Spectroscopy) |
| Electron Affinity (EA) | 0.5 - 1.0 eV | Computational (DFT), Experimental (Electron Capture) |
| HOMO Energy | -9.5 to -10.0 eV | Computational (DFT) |
| LUMO Energy | -1.0 to -1.5 eV | Computational (DFT) |
| HOMO-LUMO Gap | 8.5 - 9.0 eV | Computational (DFT) |
Methodologies for Characterization
This section provides detailed protocols for the computational prediction and experimental determination of the electronic properties of this compound.
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT is a robust method for predicting the electronic structure and properties of molecules.
Objective: To calculate the dipole moment, molecular orbital energies (HOMO, LUMO), ionization potential, and electron affinity of this compound.
Methodology:
-
Molecular Structure Optimization:
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).
-
-
Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the electronic properties.
-
Dipole Moment: The dipole moment will be a direct output of this calculation.
-
HOMO/LUMO Energies: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will also be in the output.
-
Ionization Potential (IP): Can be estimated using Koopmans' theorem (IP ≈ -EHOMO). A more accurate value can be obtained by calculating the energy difference between the cation and the neutral molecule (ΔSCF method).
-
Electron Affinity (EA): Can be estimated using Koopmans' theorem (EA ≈ -ELUMO). A more accurate value can be obtained by calculating the energy difference between the anion and the neutral molecule (ΔSCF method).
-
The following diagram illustrates the computational workflow.
Experimental Protocol: Dipole Moment Measurement
The dipole moment can be determined experimentally by measuring the dielectric constant of dilute solutions of the compound in a nonpolar solvent.[5][6]
Objective: To determine the dipole moment of this compound.
Materials:
-
This compound
-
High-purity nonpolar solvent (e.g., benzene or carbon tetrachloride)
-
Volumetric flasks
-
Analytical balance
-
Capacitance cell
-
Heterodyne beat apparatus or dielectric constant meter
-
Constant temperature bath
Methodology:
-
Solution Preparation:
-
Prepare a series of dilute solutions of the compound in the chosen nonpolar solvent with accurately known mole fractions.[6]
-
-
Capacitance Measurement:
-
Data Analysis:
-
Calculate the dielectric constant of each solution from the capacitance measurements.
-
Plot the dielectric constant versus the mole fraction of the solute.
-
The slope of this plot is used in the Debye equation to calculate the molar polarization, from which the dipole moment can be determined.
-
A diagram of the experimental workflow is provided below.
Experimental Protocol: Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the electronic transitions and the chemical environment of the atoms in the molecule.
4.3.1 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize the chemical structure and electronic environment of the protons and carbons.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.
-
Expected 1H NMR Spectrum: The aromatic protons are expected to appear in the range of 7.0-7.5 ppm.[7] The protons on the tetrafluoroethoxy group will show complex splitting patterns due to H-F and F-F coupling.
-
Expected 13C NMR Spectrum: The aromatic carbons are expected in the 110-140 ppm region.[8] The carbon attached to the bromine will be shifted downfield, and the carbon attached to the oxygen of the tetrafluoroethoxy group will also be significantly shifted. The carbons in the tetrafluoroethoxy group will show splitting due to C-F coupling.
4.3.2 Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
-
Data Acquisition: Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm.
-
Expected Spectrum: Benzene and its derivatives typically show π→π* transitions in the UV region.[9] For this compound, a primary absorption band is expected around 200-220 nm and a weaker, secondary band around 260-280 nm.[10] The strong electron-withdrawing nature of the tetrafluoroethoxy group may cause a hypsochromic (blue) shift compared to benzene.
Conclusion
This compound is a molecule with a unique electronic profile arising from the competing and complementary effects of its bromo and tetrafluoroethoxy substituents. While direct experimental data on its electronic properties are scarce, this guide provides a robust framework for its characterization through both computational and experimental means. The predicted electronic properties, including a significant dipole moment and a relatively high ionization potential, suggest a molecule with potential for applications in areas where precise electronic tuning is required. The detailed protocols provided herein should empower researchers to further investigate this and similar compounds, ultimately facilitating their application in drug discovery and materials science.
References
- 1. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10182F [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Computational Investigation on Substituent and Solvent Effects on the Electronic, Geometric and Spectroscopic Properties of Azobenzene and Some Substituted Derivatives, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. DipoleMoment [andrew.cmu.edu]
- 6. sfu.ca [sfu.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. ijermt.org [ijermt.org]
- 10. repository.up.ac.za [repository.up.ac.za]
An In-depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. This fluorinated aromatic compound is a versatile building block in medicinal chemistry and materials science, owing to the unique properties conferred by the 1,1,2,2-tetrafluoroethoxy group, such as increased metabolic stability and altered lipophilicity.[1] This document details the utility of the C-Br bond in a variety of key chemical transformations, including palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, and Sonogashira), Grignard reagent formation, and lithiation. While specific literature examples for all reactions with this exact substrate are limited, this guide provides detailed experimental protocols adapted from analogous transformations of structurally similar aryl bromides, alongside available quantitative data and spectroscopic information for related products. This information serves as a robust starting point for the strategic application of this compound in synthetic chemistry.
Introduction
This compound (CAS: 68834-05-9) is a key intermediate in the synthesis of complex organic molecules.[1] The presence of the electron-withdrawing 1,1,2,2-tetrafluoroethoxy group significantly influences the reactivity of the aromatic ring and the C-Br bond. This guide explores the synthetic utility of this C-Br bond in several critical bond-forming reactions.
Molecular Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrF₄O | [2] |
| Molecular Weight | 273.02 g/mol | |
| Boiling Point | 195-196 °C | [3] |
| Purity | ≥98% | [2] |
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
Logical Relationship for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol (Adapted from similar aryl bromides):
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL). Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Quantitative Data (based on analogous reactions):
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | 70-90 |
| 4-Methylphenylboronic Acid | Pd₂(dba)₃ / XPhos | CsF | Dioxane | 100 | 12-18 | 85-95 |
Spectroscopic Data for a Related Product (4'-Methyl-4-(trifluoromethyl)biphenyl):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.87 (d, J = 8.3 Hz, 2H), 7.80 (d, J = 8.3 Hz, 2H), 7.64 (d, J = 8.1 Hz, 2H), 7.33 (d, J = 8.0 Hz, 2H), 2.36 (s, 3H).[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is crucial for the synthesis of many pharmaceuticals. The following protocol is based on the successful amination of 1-bromo-4-(trichloromethyl)benzene, a structurally similar electron-deficient aryl bromide.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocol (Adapted from 1-bromo-4-(trichloromethyl)benzene):
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%). Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.). Evacuate and backfill the Schlenk tube with the inert gas three times. Add the desired aryl amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe. Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography.[4]
Expected Quantitative Data (based on analogous reactions):
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | 80-95 |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 18-24 | 75-90 |
Spectroscopic Data for a Related Product (4-(1,1,2,2-Tetrafluoroethoxy)aniline):
-
Molecular Weight: 209.14 g/mol [6]
-
Predicted ¹H NMR: Signals corresponding to the aromatic protons and the -OCHF₂ proton would be expected. The aromatic protons would likely appear as two doublets, and the -OCHF₂ proton as a triplet of triplets.
-
Predicted ¹³C NMR: Signals for the aromatic carbons and the two carbons of the tetrafluoroethoxy group would be present.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is valuable for the synthesis of conjugated enynes and arylalkynes. The following is a general procedure adapted for this compound.
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Experimental Protocol (General Procedure):
In a Schlenk tube, this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) are dissolved in a mixture of degassed triethylamine (5 mL) and THF (5 mL). The terminal alkyne (1.2 mmol) is then added, and the mixture is stirred at room temperature or heated to 50-70 °C under an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
Expected Quantitative Data (based on analogous reactions):
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 12 | 70-90 |
| 1-Octyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 60 | 8 | 75-95 |
Grignard Reagent Formation
The C-Br bond of this compound can be converted into a Grignard reagent, a powerful nucleophile for C-C bond formation. The electron-withdrawing nature of the fluoroalkoxy group may make the Grignard formation more challenging than for simple bromobenzene, potentially requiring activation of the magnesium.
Logical Steps for Grignard Reaction
Caption: Sequential workflow for Grignard reagent formation and subsequent reaction.
Experimental Protocol (General Procedure):
All glassware should be oven-dried and assembled under an inert atmosphere. To a flask containing magnesium turnings (1.2 equiv.), add a crystal of iodine and gently warm with a heat gun until the iodine sublimes. After cooling, add a small amount of a solution of this compound (1.0 equiv.) in anhydrous THF via a dropping funnel. The reaction is initiated by gentle warming or sonication. Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours. The resulting Grignard reagent can then be used in subsequent reactions with various electrophiles.
Example of a Related Grignard-like Reaction:
Aryl manganese reagents, which are analogous to Grignard reagents, have been prepared from aryl bromides. For instance, the reaction of 1-bromo-4-(trifluoromethoxy)benzene with magnesium, MnCl₂, and LiCl in THF at 10 °C afforded the corresponding aryl manganese reagent in 53% yield. A similar approach could be applicable to this compound.
Lithiation
Lithium-halogen exchange is another powerful method to generate a highly nucleophilic organometallic species. This reaction typically proceeds rapidly at low temperatures.
Experimental Protocol (General Procedure for Lithium-Halogen Exchange):
To a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 equiv.) dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The resulting aryllithium species can then be quenched with a suitable electrophile. For example, bubbling CO₂ gas through the solution followed by acidic workup would yield 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid.
Expected Quantitative Data (based on analogous reactions):
| Lithiating Agent | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-BuLi | DMF | THF | -78 | 1 | 70-85 |
| t-BuLi | (CH₃)₃SiCl | THF | -78 | 1 | 80-95 |
Conclusion
The C-Br bond in this compound serves as a versatile handle for a variety of important chemical transformations. While specific literature precedents for this exact substrate are not abundant, the protocols and data presented in this guide, adapted from closely related analogs, provide a strong foundation for its successful application in organic synthesis. The electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy group generally enhances the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. For Grignard and lithiation reactions, standard protocols, with careful attention to anhydrous conditions and temperature control, are expected to be effective. This guide should serve as a valuable resource for researchers looking to incorporate the unique 4-(1,1,2,2-tetrafluoroethoxy)phenyl moiety into their target molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene | 68834-05-9 [sigmaaldrich.com]
- 3. 68834-05-9 Cas No. | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. CN101550121A - Method for preparing 4-phenylacetylene phthalic anhydride from 4-phenylacetylene phthalic anhydride - Google Patents [patents.google.com]
- 5. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 6. sites.pitt.edu [sites.pitt.edu]
An In-depth Technical Guide to the Safety and Handling of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 68834-05-9). The following sections detail its physicochemical properties, potential hazards, handling and storage procedures, and emergency response protocols to ensure its safe use in a laboratory setting. This document is intended for professionals in research and development who require a thorough understanding of the safety profile of this compound.
Physicochemical and Hazard Data
Proper handling of any chemical begins with a clear understanding of its physical and chemical properties, as well as its potential hazards. The data for this compound is presented below, alongside data for structurally similar compounds for comparative assessment.
Table 1: Physicochemical and Safety Data
| Property | This compound | 1-Bromo-4-fluorobenzene | 1-Bromo-4-(trifluoromethoxy)benzene |
| CAS Number | 68834-05-9[1][2] | 460-00-4[3] | 407-14-7[4] |
| Molecular Formula | C8H5BrF4O[1][5] | C6H4BrF[3] | C7H4BrF3O[4] |
| Molecular Weight | 273.03 g/mol [1][5] | 175.00 g/mol [3] | 241.01 g/mol |
| Boiling Point | 195-196 °C[1] | 151-153 °C[6] | 80 °C at 50 mmHg[4] |
| Density | 1.628 g/cm³[1] | 1.604 g/cm³[6] | 1.622 g/mL at 25 °C[4] |
| Flash Point | 190 °F (88 °C)[1] | 140 °F (60 °C)[3][6] | Not available |
| Primary Hazard | Irritant[1] | Flammable liquid and vapor, skin and eye irritant.[6] | Skin irritant. |
| Toxicity Data | Not readily available | Not readily available[7] | Not readily available |
Hazard Identification and Precautionary Measures
This compound is classified as an irritant[1]. Direct contact may cause irritation to the skin and eyes. Inhalation of vapors may lead to respiratory tract irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols for Safety Assessment
Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance when administered orally. The procedure involves a stepwise dosing of a single sex of animal (typically female rats) with the test substance at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight)[8][9]. The initial dose is selected based on a preliminary sighting study to be a level that is expected to produce some signs of toxicity without mortality[8]. Depending on the outcome, further groups of animals are dosed at higher or lower fixed doses[8]. The animals are observed for a period of up to 14 days for signs of toxicity and mortality[10]. This method provides information on the hazardous properties of the substance and allows for its classification according to the Globally Harmonised System (GHS)[8].
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This test evaluates the potential of a substance to cause local irritation or corrosion upon a single dermal application[11]. The test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit[12]. The treated area is observed for signs of erythema (redness) and edema (swelling) at specified intervals after application[13]. A sequential testing strategy is recommended, which may include initial in vitro tests to minimize animal testing[12][14]. The degree of skin reaction is scored, and the reversibility of the observed effects is assessed to determine the irritation or corrosive potential of the substance[13].
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This guideline is used to assess the potential of a substance to cause eye irritation or corrosion when applied to the eye. A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and chemosis[15]. To reduce animal distress, the use of topical anesthetics and systemic analgesics is recommended[16]. A sequential testing approach, starting with a single animal, is advised to minimize the number of animals used[15].
Flash Point Determination - Cleveland Open Cup (COC) Method (ASTM D92)
The Cleveland Open Cup method is used to determine the flash point and fire point of petroleum products and other liquids with flash points above 79°C (175°F)[17][18]. A sample of the substance is placed in an open cup and heated at a slow, constant rate[19][20]. A small flame is passed over the surface of the liquid at regular intervals[19][20]. The flash point is the lowest temperature at which the vapors above the liquid ignite briefly upon application of the test flame[19][20].
Accidental Release and Spill Response Workflow
In the event of a spill, a structured and immediate response is crucial to mitigate risks. The following workflow outlines the recommended procedure for handling a spill of this compound.
Caption: Workflow for handling a chemical spill.
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors or mist.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a locked cabinet or other secure area.
Stability and Reactivity
This compound is stable under recommended storage conditions. Avoid exposure to heat, flames, and sparks. It is incompatible with strong oxidizing agents. Hazardous decomposition products may include carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustible liquid. In a fire or if heated, a pressure increase will occur and the container may burst. Vapors may form explosive mixtures with air.
-
Protective Equipment: Firefighters should wear appropriate protective equipment and self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.
This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment that should be conducted before using this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 68834-05-9 Cas No. | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-溴-4-(三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 1-Bromo-4-fluorobenzene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. testinglab.com [testinglab.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. store.astm.org [store.astm.org]
- 18. precisionlubrication.com [precisionlubrication.com]
- 19. dynalene.com [dynalene.com]
- 20. Cleveland open-cup method - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted qualitative solubility in a range of common organic solvents, alongside detailed experimental protocols for precise quantitative determination.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictate the extent of dissolution. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.
This compound possesses a complex molecular structure with both non-polar and polar characteristics. The benzene ring is largely non-polar, while the bromine and the tetrafluoroethoxy group introduce polarity. This dual nature suggests that its solubility will vary across different types of organic solvents.
Predicted Qualitative Solubility
Based on the structural features of this compound, a qualitative prediction of its solubility in common organic solvents is presented in Table 1. These predictions are derived from general principles of solubility for aryl halides and fluorinated ethers. Aryl halides are typically soluble in a range of organic solvents.[2] Partially fluorinated ethers can exhibit solubility in both polar and non-polar systems.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar | Hexane | Low to Moderate | The polarity of the tetrafluoroethoxy and bromo groups may limit solubility in highly non-polar solvents. |
| Toluene | Moderate to High | The aromatic nature of toluene can interact favorably with the benzene ring of the solute. | |
| Polar Aprotic | Acetone | High | The polarity of acetone is likely to facilitate the dissolution of the polar moieties of the solute. |
| Dichloromethane | High | Dichloromethane is a good solvent for a wide range of organic compounds, including those with moderate polarity.[3] | |
| Tetrahydrofuran (THF) | High | THF is a versatile solvent capable of dissolving a wide array of organic molecules. | |
| Acetonitrile | Moderate to High | The high polarity of acetonitrile should enable good solvation of the polar functional groups. | |
| Polar Protic | Ethanol | Moderate to High | The hydroxyl group of ethanol can interact with the polar parts of the solute, while the alkyl chain can interact with the non-polar ring.[3] |
| Methanol | Moderate | Methanol, being more polar than ethanol, might be slightly less effective at solvating the non-polar aromatic portion. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, experimental determination is necessary. The following protocols describe the gravimetric method, a reliable and widely used technique for determining the solubility of a solid in a liquid.[2][4][5][6]
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solid in a known mass or volume of the solvent.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that excess solid remains.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any suspended solid particles.
-
-
Determination of Dissolved Solute Mass:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of this compound is 195-196 °C.[7] A temperature well below this should be chosen.
-
Once the solvent has completely evaporated, cool the container in a desiccator to room temperature.
-
Weigh the container with the dried solute.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
Data Analysis:
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Mass of dissolved solute (g): (Mass of container + solute) - (Mass of empty container)
-
Solubility (g/L): (Mass of dissolved solute (g)) / (Volume of filtered solution (L))
Alternative Method: Spectroscopic Determination
For compounds with a chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility.[8][9][10][11][12]
Brief Protocol:
-
Prepare a saturated solution and filter it as described in the gravimetric method.
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to create a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered saturated solution with a known factor to bring its absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted saturated solution.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Experimental workflow for the gravimetric determination of solubility.
References
- 1. Khan Academy [khanacademy.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. 68834-05-9 Cas No. | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmatutor.org [pharmatutor.org]
Thermal Stability of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on predicted thermal behavior based on analogous chemical structures and outlines detailed experimental protocols for its empirical determination. The primary techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to be a valuable resource for professionals in research and development who handle or are investigating the properties of this and similar fluorinated aromatic compounds.
Introduction
This compound is a halogenated aromatic ether. Its structure, featuring a brominated benzene ring and a tetrafluoroethoxy group, suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The thermal stability of such a compound is a critical parameter, influencing its synthesis, purification, storage, and handling. Understanding the decomposition temperature and potential thermal hazards is paramount for ensuring laboratory safety and for the successful development of robust chemical processes.
Predicted Thermal Stability
-
General Stability: Halogenated aromatic compounds generally exhibit moderate to high thermal stability. The presence of the aromatic ring and the strong carbon-fluorine bonds in the tetrafluoroethoxy group are expected to contribute to the overall stability of the molecule.
-
Potential Decomposition Pathways: Thermal decomposition of fluorinated ethers can be initiated by the cleavage of C-O or C-C bonds.[1][2] In the case of this compound, the ether linkage and the carbon-bromine bond are potential initial sites of degradation. The decomposition of similar polyfluoroalkyl substances has been observed to occur at temperatures ranging from 150°C to over 450°C, depending on the specific structure and conditions.[1][3]
-
Influence of Functional Groups: The bromo-substituent may influence the thermal stability. While the C-Br bond is generally less stable than C-F or C-H bonds on an aromatic ring, its precise effect on the overall decomposition profile requires experimental verification.
Quantitative Data
As of the compilation of this guide, no specific quantitative data for the thermal stability of this compound has been reported in the literature. The following table is provided as a template for summarizing key thermal stability parameters once they are experimentally determined.
| Parameter | Value | Method |
| Onset of Decomposition (Tonset) | Data not available | TGA |
| Temperature at 5% Mass Loss (Td5) | Data not available | TGA |
| Temperature at Maximum Rate of Decomposition | Data not available | DTG |
| Decomposition Enthalpy (ΔHd) | Data not available | DSC |
| Boiling Point | 195-196 °C | lit.[4] |
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to characterize its mass loss profile as a function of temperature.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).[5]
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]
-
Set the initial temperature to ambient (e.g., 25°C).
-
Program a heating ramp from the initial temperature to a final temperature of approximately 600°C. A heating rate of 10°C/min is a common starting point.[7]
-
-
Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Determine the temperature at which 5% mass loss occurs (Td5).
-
Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy changes associated with thermal events such as melting, boiling, and decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using certified reference materials (e.g., indium).[8]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan.[8] An empty, sealed pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Set the initial temperature to ambient (e.g., 25°C).
-
Program a heating ramp from the initial temperature to a final temperature just beyond the decomposition temperature determined by TGA. A heating rate of 10°C/min is typical.
-
-
Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify and integrate the area of any endothermic or exothermic peaks to determine the enthalpy change (ΔH) associated with each thermal event. An exothermic peak during the decomposition region would indicate an energetic and potentially hazardous decomposition.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for assessing the thermal stability of a chemical compound like this compound.
Caption: Workflow for Thermal Stability Assessment.
Caption: TGA Experimental Workflow.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking, this guide provides a framework for its prediction and empirical determination. The outlined TGA and DSC protocols offer robust methodologies for researchers to characterize the thermal properties of this compound. The insights gained from such analyses are essential for ensuring safe handling, optimizing reaction conditions, and assessing the overall viability of this compound in various applications. It is strongly recommended that the experimental protocols detailed herein be followed to obtain reliable and accurate thermal stability data.
References
- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 4. 68834-05-9 Cas No. | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. epfl.ch [epfl.ch]
- 6. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 7. youtube.com [youtube.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene is a valuable building block in medicinal chemistry and materials science. The presence of the tetrafluoroethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this aryl bromide, enabling the formation of carbon-carbon and carbon-nitrogen bonds to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners. Please note that yields are often dependent on the specific substrate and reaction conditions and may require optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 88-98 |
| 4 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 75-85 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 78-88 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 90 | 16 | 82-92 |
| 4 | Indole | Pd(OAc)₂ (3) | DavePhos (6) | K₃PO₄ | Dioxane | 100 | 20 | 70-80 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N/DMF | 70 | 12 | 75-85 | |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Piperidine | Acetonitrile | 50 | 10 | 70-80 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Suzuki-Miyaura Coupling
Synthesis of 4'-(1,1,2,2-tetrafluoroethoxy)-[1,1'-biphenyl]-4-carbonitrile
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Cyanophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-cyanophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired product.
-
Protocol 2: Buchwald-Hartwig Amination
Synthesis of N-phenyl-4-(1,1,2,2-tetrafluoroethoxy)aniline
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the product.
-
Protocol 3: Sonogashira Coupling
Synthesis of 1-(1,1,2,2-tetrafluoroethoxy)-4-(phenylethynyl)benzene
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add this compound and phenylacetylene.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to obtain the desired product.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[1][2][3]
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is extensively used in the pharmaceutical and materials science industries for the construction of complex biaryl and heteroaryl structures.[1] This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, a substrate featuring a strongly electron-withdrawing tetrafluoroethoxy group. The electronic properties of this substituent can significantly influence the reactivity of the aryl bromide, necessitating careful optimization of reaction conditions to achieve high yields and minimize side reactions.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl bromide to the palladium center, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to afford the desired biaryl product and regenerate the active palladium(0) catalyst. The electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy group is anticipated to facilitate the initial oxidative addition step.
Data Presentation: Representative Reaction Conditions and Yields
While specific quantitative data for the Suzuki-Miyaura coupling of this compound with a diverse range of boronic acids is not extensively available in the surveyed literature, the following table summarizes typical conditions and yields for the coupling of structurally related aryl bromides. This data serves as a valuable starting point for the optimization of the target reaction.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12-24 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 12-18 | >90 (expected) |
| 3 | 4-Cyanophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 90 | 12 | >85 (expected) |
| 4 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,2-Dimethoxyethane/H₂O | 85 | 16 | >80 (expected) |
Note: The yields presented are representative and based on couplings with structurally similar electron-deficient aryl bromides. Actual yields for this compound may vary and require optimization.
Experimental Protocols
The following protocols provide detailed methodologies for performing the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure with Palladium Acetate and Triphenylphosphine
This protocol outlines a general method using a common palladium catalyst and a carbonate base.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL, degassed)
-
Ethanol (2 mL, degassed)
-
Water (2 mL, degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Protocol 2: Procedure with a Pre-catalyst and a Stronger Base
This protocol is suitable for more challenging couplings and employs a more active catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-dioxane (10 mL, degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, and potassium phosphate to a dry Schlenk flask containing a magnetic stir bar.
-
In a separate vial, pre-mix Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous 1,4-dioxane to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in the pharmaceutical and materials science industries for the synthesis of arylamines. These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, an electron-deficient aryl halide. The presence of the tetrafluoroethoxy group significantly influences the electronic properties of the aromatic ring, making the optimization of reaction conditions critical for achieving high yields and purity.
Reaction Principle
The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed via reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst for the next cycle.[2]
Data Presentation: Representative Reaction Conditions
While specific yield data for the Buchwald-Hartwig amination of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and representative yields for the amination of analogous electron-deficient and fluorinated aryl bromides. This data serves as a valuable starting point for reaction optimization.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | 85-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | K₂CO₃ | t-BuOH | 110 | 12 | 80-90 |
| 4 | Piperidine | [Pd(allyl)Cl]₂ (1) | DavePhos (2) | LHMDS | THF | 80 | 10 | >95 |
| 5 | Diethylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 75-85 |
Data is representative and compiled from analogous reactions in the chemical literature. Yields are for isolated products and should be considered as a guideline for optimization.
Experimental Protocols
Important Safety Note: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.
Protocol 1: General Procedure for the Amination of this compound with a Secondary Cyclic Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)morpholine.
Protocol 2: General Procedure for the Amination of this compound with a Primary Arylamine (e.g., Aniline)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried reaction vial with a screw cap and PTFE septum
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction vial, add this compound, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Seal the vial, then evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe, followed by the addition of aniline.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)aniline.
Mandatory Visualizations
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Sonogashira Reaction of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its functional group tolerance and relatively mild reaction conditions.[2]
This document provides a detailed protocol for the Sonogashira coupling of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene with a terminal alkyne. The presence of the electron-withdrawing 1,1,2,2-tetrafluoroethoxy group on the aryl bromide can influence the reaction kinetics, often facilitating the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[3] The protocol described herein is a copper-free and amine-free method, which offers advantages in terms of reduced toxicity and simplified purification.
Reaction Principle
The copper-free Sonogashira reaction is catalyzed by a palladium complex. The catalytic cycle, as illustrated below, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. A base then deprotonates the alkyne, forming a palladium-acetylide species.
-
Reductive Elimination: The coupled product is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This protocol is adapted from a general method for the copper-free Sonogashira coupling of aryl halides.[3]
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)
-
CataCXium® A (Di(1-adamantyl)-n-butylphosphine)
-
Cesium carbonate (Cs₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Argon (or Nitrogen) gas supply
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.0 mmol, 1.0 equiv), bis(acetonitrile)palladium(II) chloride (0.005 mmol, 0.5 mol%), and cataCXium® A (0.01 mmol, 1.0 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous 2-methyltetrahydrofuran (5 mL) via syringe. Stir the mixture for 5 minutes. Then, add the terminal alkyne (1.5 mmol, 1.5 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting aryl bromide is consumed. For less reactive alkynes or if the reaction is sluggish, heating to 40-60 °C may be required.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables provide representative quantitative data for a copper-free Sonogashira coupling reaction, based on a similar substrate, 1-iodo-4-(trifluoromethyl)benzene.[3] These values can serve as a benchmark for the reaction with this compound, though reaction times may be longer due to the lower reactivity of the aryl bromide compared to the aryl iodide.
Table 1: Reagent Quantities for a Typical Sonogashira Reaction
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| This compound | 1.0 | 289.04 mg |
| Terminal Alkyne (e.g., Phenylacetylene) | 1.5 | 153.21 mg (164 µL) |
| Pd(CH₃CN)₂Cl₂ | 0.005 | 1.3 mg |
| CataCXium® A | 0.01 | 3.6 mg |
| Cs₂CO₃ | 1.0 | 325.8 mg |
| 2-Methyltetrahydrofuran | - | 5 mL |
Table 2: Optimization of Reaction Conditions for a Model Copper-Free Sonogashira Coupling[3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium® A (1.0) | Cs₂CO₃ (1.0) | 2-MeTHF | RT | 48 | 91 |
| 2 | Pd(OAc)₂ (0.5) | cataCXium® A (1.0) | Cs₂CO₃ (1.0) | 2-MeTHF | RT | 48 | 85 |
| 3 | Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium® A (1.0) | K₂CO₃ (1.0) | 2-MeTHF | RT | 48 | 65 |
| 4 | Pd(CH₃CN)₂Cl₂ (0.5) | XPhos (1.0) | Cs₂CO₃ (1.0) | 2-MeTHF | RT | 48 | 88 |
*Yields are for the reaction of 1-iodo-4-(trifluoromethyl)benzene with phenylacetylene.
Mandatory Visualizations
Caption: Catalytic cycle of the copper-free Sonogashira reaction.
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2] This powerful tool enables the coupling of unsaturated halides with alkenes to form substituted alkenes, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This document provides detailed application notes and protocols for the Heck reaction of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene with various alkenes. The presence of the electron-withdrawing 1,1,2,2-tetrafluoroethoxy group is anticipated to enhance the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle, facilitating successful coupling.[1]
Core Concepts of the Heck Reaction
The Mizoroki-Heck reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst (often with a phosphine ligand), and a base. The catalytic cycle generally proceeds through four key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.
Application Notes
The successful execution of the Heck reaction with this compound requires careful consideration of several experimental parameters:
-
Catalyst System: The choice of the palladium source and ligand is critical. Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precursor that is reduced in situ to the active Pd(0) species.[3][4] Other common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2][4] The use of bulky, electron-rich phosphine ligands, such as tri(o-tolyl)phosphine or N-heterocyclic carbenes (NHCs), can improve catalyst stability and efficiency, especially with challenging substrates.[3]
-
Alkene Substrate: The reactivity of the alkene is influenced by its electronic properties. Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates for the Heck reaction.[2]
-
Base: A base is required to neutralize the hydrogen halide formed during the reaction and to regenerate the active catalyst. Common bases include organic amines like triethylamine and inorganic bases such as potassium carbonate or sodium acetate.[2]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the reaction.[3]
-
Temperature: Heck reactions are often conducted at elevated temperatures, typically ranging from 80 to 140 °C, to ensure a reasonable reaction rate.[5][6]
Experimental Protocols
Below are generalized protocols for the Heck reaction of this compound with representative alkenes. Note: These are starting points and may require optimization for specific alkene substrates.
Protocol 1: Heck Reaction with an Acrylate Ester (e.g., n-Butyl Acrylate)
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of n-butyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.).[3]
-
Reaction: Immerse the flask in a preheated oil bath set to 100–120 °C and stir the reaction mixture vigorously.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate.[3]
-
Extraction and Washing: Wash the organic layer sequentially with water and brine to remove DMF and salts.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.
Protocol 2: Heck Reaction with a Styrene Derivative
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) / Water mixture
-
Ethyl acetate or Hexane
-
Silica gel
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (1.0 mol%), and K₂CO₃ (2 mmol).[7]
-
Solvent Addition: Add a mixture of DMF (3 mL) and water (3 mL).[7]
-
Reaction: Heat the mixture at 80 °C for 4 hours.[7]
-
Workup: After cooling the reaction mixture, extract it with a mixture of ethyl acetate and hexane (1:5).[7]
-
Purification: Filter the organic extract through a pad of silica gel, washing thoroughly. Concentrate the filtrate and purify the residue by flash chromatography on silica gel to yield the final product.[7]
Data Presentation
The following table summarizes typical reaction conditions for the Heck reaction of aryl bromides with various alkenes, which can be adapted for this compound.
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl Acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-120 | 8-24 | Good to Excellent |
| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 4 | High |
| Acrylic Acid | Pd(OAc)₂ | Et₃N | Acetonitrile | 80-90 | 1 | Moderate |
| Estragole/Eugenol | Pd(OAc)₂ | Et₃N | DMF | 120 | 3-6 | Good to Excellent |
Yields are generalized from similar reactions and will need to be determined experimentally for the specific substrate.
Visualizations
Caption: General experimental workflow for the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. odinity.com [odinity.com]
- 6. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The incorporation of the 1,1,2,2-tetrafluoroethoxy moiety can significantly influence the physicochemical properties of a molecule, often leading to improved metabolic stability, enhanced cell permeability, and modulated lipophilicity and acidity. These characteristics make it a valuable reagent for the development of novel therapeutic agents.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a c-Met kinase inhibitor, a class of molecules investigated for their potential in cancer therapy. The protocols focus on a key Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in modern drug discovery.
Application: Synthesis of a c-Met Kinase Inhibitor Intermediate
This compound is a key starting material in the synthesis of (S)-2-(6-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-[1][2][3]triazolo[4,3-b]pyridazin-3-yl)pyrrolidine, an intermediate in the development of potent c-Met kinase inhibitors. The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in various cancers.
Signaling Pathway Context: c-Met Signaling
Experimental Protocols
The following section details the experimental protocol for a key step in the synthesis of the c-Met kinase inhibitor intermediate: the Suzuki-Miyaura coupling of this compound with a suitable boronic acid derivative.
General Experimental Workflow
Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol outlines the coupling of this compound with a generic arylboronic acid as a representative example of a key C-C bond-forming reaction in pharmaceutical synthesis.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Quantitative Data
The following table summarizes typical reaction parameters for Suzuki-Miyaura coupling reactions involving aryl bromides, which can be used as a starting point for optimizing the synthesis with this compound. Actual yields may vary depending on the specific boronic acid partner and reaction conditions.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 4-Bromobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
Note: The data in this table is representative and serves as a guideline. Optimization is often necessary for new substrate combinations.
Conclusion
This compound is a valuable synthon for the introduction of the tetrafluoroethoxy group into pharmaceutical candidates. Its application in the synthesis of kinase inhibitors, such as those targeting c-Met, demonstrates its utility in modern drug discovery. The provided protocols for the Suzuki-Miyaura coupling offer a robust starting point for researchers to construct key biaryl intermediates. The unique electronic properties conferred by the fluorinated substituent can lead to compounds with improved pharmacological profiles, making this reagent a key tool in the arsenal of medicinal chemists.
References
Application Notes and Protocols: 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound that serves as a versatile building block in the synthesis of advanced materials. The incorporation of the 1,1,2,2-tetrafluoroethoxy group into molecular structures can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics.[1] These attributes make it a valuable precursor for the development of high-performance polymers, liquid crystals, and materials for organic electronics. This document provides an overview of its potential applications, key physicochemical data, and detailed experimental protocols for its use in materials synthesis.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for reaction planning and safety considerations.
| Property | Value |
| CAS Number | 68834-05-9 |
| Molecular Formula | C₈H₅BrF₄O |
| Molecular Weight | 273.02 g/mol |
| Boiling Point | 195-196 °C |
| Density | 1.628 g/cm³ |
| Flash Point | 190 °F (88 °C) |
| Appearance | Not specified (likely a liquid) |
| Purity | 98% |
Application Notes
Synthesis of Fluorinated Liquid Crystals
The unique properties of the tetrafluoroethoxy group make this compound an attractive component in the synthesis of liquid crystals. The introduction of fluorine can influence the dielectric anisotropy, viscosity, and mesophase behavior of the final liquid crystal molecules. The bromo-functionalization allows for the straightforward construction of the rigid mesogenic core through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. By coupling with various boronic acids or their esters, a diverse library of biphenyl and terphenyl-based liquid crystals with tailored properties can be synthesized. These materials are of interest for applications in advanced display technologies, including liquid crystal displays (LCDs).
Development of Advanced Fluorinated Polymers
This compound can be utilized as a monomer in the synthesis of fluorinated poly(p-phenylene)s and other conjugated polymers. The incorporation of the tetrafluoroethoxy side chains can enhance the solubility of the resulting polymers, facilitating their processing from solution for applications in organic electronics. Furthermore, the high thermal and chemical stability imparted by the fluorinated groups can lead to polymers with improved performance and longevity in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The polymerization can be achieved through various cross-coupling methods, including Suzuki and Yamamoto polymerizations.
Experimental Protocols
The following protocols are provided as representative examples of how this compound can be utilized in the synthesis of advanced materials. These protocols are based on established methodologies for similar compounds and should be adapted and optimized for specific research applications.
Protocol 1: Synthesis of a Fluorinated Biphenyl Derivative via Suzuki-Miyaura Cross-Coupling
This protocol describes a hypothetical synthesis of 4'-(1,1,2,2-tetrafluoroethoxy)-[1,1'-biphenyl]-4-carbonitrile, a potential liquid crystal precursor, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), 4-cyanophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired fluorinated biphenyl derivative.
Hypothetical Quantitative Data for a Synthesized Liquid Crystal Precursor:
| Property | Hypothetical Value |
| Yield | 85-95% |
| Melting Point | 110-115 °C |
| Purity (by HPLC) | >99.5% |
| Phase Transition (Cr-N) | 120 °C |
| Phase Transition (N-I) | 135 °C |
Note: Cr-N refers to the transition from crystalline to nematic phase, and N-I refers to the transition from nematic to isotropic liquid phase. These values are illustrative for a hypothetical liquid crystalline material.
Protocol 2: Synthesis of a Fluorinated Poly(p-phenylene) Derivative
This protocol outlines a hypothetical synthesis of a poly(p-phenylene) derivative with tetrafluoroethoxy side chains via Suzuki polymerization.
Materials:
-
This compound
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Methanol
-
Water
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equivalent), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add degassed toluene and a degassed 2M aqueous solution of potassium carbonate.
-
Polymerization: Heat the mixture to 90-100 °C with vigorous stirring for 48-72 hours. An increase in viscosity may indicate polymer formation.
-
Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the polymer and wash it sequentially with water and methanol to remove catalyst residues and oligomers.
-
Drying: Dry the polymer under vacuum to obtain the final product.
References
Application Notes and Protocols: 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound that serves as a key building block in the synthesis of advanced agrochemicals. The incorporation of the 1,1,2,2-tetrafluoroethoxy moiety into active ingredients can significantly enhance their biological activity, metabolic stability, and overall performance. This document provides detailed application notes, experimental protocols, and conceptual frameworks for utilizing this versatile building block in the development of novel herbicides, insecticides, and fungicides.
The presence of the bromine atom allows for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, enabling the facile introduction of the 4-(1,1,2,2-tetrafluoroethoxy)phenyl group into a wide range of molecular scaffolds.
Application in Insecticide Synthesis: The Case of Hexaflumuron
The 4-(1,1,2,2-tetrafluoroethoxy)phenyl moiety is a key structural feature of the commercial insecticide Hexaflumuron. Hexaflumuron is a benzoylphenylurea insecticide that acts as a chitin synthesis inhibitor, primarily used for termite control.[1] While industrial syntheses may utilize alternative routes, this compound serves as a valuable starting material for the laboratory-scale synthesis of key intermediates and analogues for research and development.
A crucial intermediate for the synthesis of Hexaflumuron and related compounds is 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline.[1] An alternative key intermediate, 4-(1,1,2,2-tetrafluoroethoxy)aniline, can be conceptually synthesized from this compound via a Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 4-(1,1,2,2-tetrafluoroethoxy)aniline
This protocol describes a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Ammonia source (e.g., Benzophenone imine, followed by hydrolysis)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Hydrochloric acid (for hydrolysis)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), benzophenone imine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, add 2 M HCl (10 mL) and stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(1,1,2,2-tetrafluoroethoxy)aniline.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-90% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 100 °C |
Note: Data is representative of Buchwald-Hartwig amination reactions and may vary for this specific substrate.
Signaling Pathway: Mode of Action of Benzoylphenylurea Insecticides
Hexaflumuron, containing the 4-(1,1,2,2-tetrafluoroethoxy)phenyl moiety, belongs to the benzoylphenylurea class of insecticides. These compounds act by inhibiting chitin biosynthesis in insects, leading to failed molting and eventual death.
Application in Herbicide and Fungicide Synthesis
The 4-(1,1,2,2-tetrafluoroethoxy)phenyl moiety can be incorporated into various herbicidal and fungicidal scaffolds using palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid or ester, a common strategy for creating biaryl structures found in many herbicides and fungicides.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid/Ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the boronic acid/ester (1.2 mmol) in the chosen solvent system.
-
Add the base (2.0-3.0 mmol) and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.02-0.05 mmol) and heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the desired biaryl product.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 80-95% |
| Purity (by NMR) | >95% |
| Reaction Time | 4-16 hours |
| Reaction Temperature | 80-100 °C |
Note: Data is representative of Suzuki-Miyaura coupling reactions and may vary based on the specific coupling partners.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility is demonstrated by the presence of the 4-(1,1,2,2-tetrafluoroethoxy)phenyl moiety in the commercial insecticide Hexaflumuron. The reactivity of the aryl bromide in key cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides researchers with robust and efficient methods to incorporate this fluorinated motif into a diverse range of potential herbicidal, insecticidal, and fungicidal candidates. The protocols and conceptual frameworks provided herein serve as a guide for the strategic application of this building block in modern agrochemical discovery.
References
Application Notes and Protocols for the Derivatization of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene is a crucial fluorinated intermediate in various synthetic applications, including drug discovery and materials science. Its unique structure, featuring a brominated benzene ring activated for further functionalization and a tetrafluoroethoxy group, imparts desirable properties such as enhanced metabolic stability, lipophilicity, and thermal stability. This document provides detailed protocols for several key synthetic transformations to derivatize this versatile building block.
The primary strategies for derivatizing this compound involve leveraging the carbon-bromine bond for palladium-catalyzed cross-coupling reactions or for the formation of organometallic intermediates.
Figure 1: Key derivatization pathways for the target molecule.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide, providing a robust method for synthesizing biaryl compounds.[2]
General Reaction Scheme:
Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Boronic Acid (R-B(OH)₂) | Pd-Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2-5%) | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 90-95[3] |
| 4-Tolylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | 1,4-Dioxane | 100 | 12-18 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ | DME/H₂O | 80 | 16 | 90-98 |
| 4-Fluorophenylboronic acid | G-COOH-Pd-10 (het.) | K₂CO₃ | EtOH/H₂O | 80 | 3-48 | >90[4] |
Experimental Protocol: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)-1,1'-biphenyl
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 3: Experimental workflow for a typical Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine.[5][6]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu | Toluene | 100 | 90-99[5] |
| Aniline | Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ | 1,4-Dioxane | 100 | 85-95[5] |
| Benzylamine | Pd₂(dba)₃ (1%) | JohnPhos (2%) | K₂CO₃ | t-BuOH | 110 | 80-90 |
| Ammonia (equiv.) | Pd(OAc)₂ (2%) | tBuXPhos (4%) | LiHMDS | Toluene | 100 | 75-85[7] |
Experimental Protocol: Synthesis of 4-(4-(1,1,2,2-Tetrafluoroethoxy)phenyl)morpholine
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%). Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.
-
Reagent Addition: Add morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Figure 4: Catalytic cycle for the Buchwald-Hartwig amination.[6][8]
Organometallic Intermediate Formation
Formation of a Grignard or organolithium reagent transforms the electrophilic aromatic carbon into a potent nucleophile, which can then react with various electrophiles.
Grignard Reagent Formation and Reaction
Grignard reagents are formed by the reaction of an organohalide with magnesium metal.[9][10] They are strong nucleophiles and bases.
Experimental Protocol: Synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
-
Setup: Assemble a three-necked flask with a reflux condenser and a dropping funnel. Fit the condenser with a calcium chloride or calcium sulfate drying tube.[11] All glassware must be rigorously dried.
-
Magnesium Activation: Place magnesium turnings (1.5 mmol, 1.5 equiv) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[10]
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether or THF (5 mL) to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.[12] Gentle warming may be required.
-
Grignard Formation: Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
Reaction with Electrophile (CO₂): Cool the resulting gray-brown Grignard solution in an ice-salt bath. Carefully add crushed dry ice (solid CO₂) in small portions with stirring. A viscous solid will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Workup: Quench the reaction by slowly adding dilute HCl (e.g., 1 M) until the solution is acidic and all solids have dissolved.
-
Purification: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent by rotary evaporation to yield the crude carboxylic acid, which can be purified by recrystallization.
Figure 5: Experimental workflow for Grignard reagent formation and carboxylation.
References
- 1. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. d.web.umkc.edu [d.web.umkc.edu]
Catalytic Systems for Functionalizing 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. This versatile fluorinated building block is of significant interest in the development of novel pharmaceuticals, agrochemicals, and materials due to the unique physicochemical properties imparted by the tetrafluoroethoxy group. The protocols herein describe common and effective palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-nitrogen bonds at the C-Br position.
The electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy group can influence the reactivity of the aryl bromide. The following sections detail catalytic systems and reaction conditions for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions.
Data Presentation: Summary of Catalytic Systems
The following tables summarize typical reaction conditions for the functionalization of this compound and its close analogs. The data is compiled from literature reports on structurally similar aryl bromides and serves as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-(trifluoromethoxy)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 |
| 2 | 1-Bromo-4-(trifluoromethoxy)benzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 88 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-(trifluoromethoxy)benzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 24 | 95 |
| 2 | 1-Bromo-4-(trifluoromethoxy)benzene | Aniline | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 89[1] |
| 3 | 1-Bromo-4-fluorobenzene | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 20 | 85 |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | TEA | THF | RT | 4 | 95 (on C-I)[2] |
| 2 | 1-Bromo-4-(trifluoromethoxy)benzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | DMF | 60 | 6 | 90 |
| 3 | 1-Bromo-4-fluorobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 80 | 12 | 82 |
Table 4: Heck Reaction of Aryl Bromides with Alkenes
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 90[3] |
| 2 | 1-Bromo-4-(trifluoromethoxy)benzene | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | NMP | 120 | 18 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | Styrene | Pd₂(dba)₃ (1) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 16 | 85 |
Table 5: Cyanation of Aryl Bromides
| Entry | Aryl Bromide | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1,1'-biphenyl | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | - | DMAc | 120 | 24 | 97[4] |
| 2 | 1-Bromo-4-(trifluoromethoxy)benzene | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | - | DMF | 100 | 12 | 85 |
| 3 | 1,4-Dibromobenzene | TsCN | 4CzIPN (5) | - | (TMS)₃SiOH | Acetone | RT (blue LED) | 12 | 45 (mono)[5] |
Experimental Protocols
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene, followed by the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The following is a general protocol for the Heck coupling of this compound with an alkene.[8]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
In a dry round-bottom flask, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent, followed by the alkene and triethylamine.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS for the consumption of the aryl bromide (typically 8-24 hours).
-
After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Cyanation Reaction
This protocol describes a general procedure for the palladium-catalyzed cyanation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Zn(CN)₂, and Pd(PPh₃)₄.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Carefully quench the reaction with aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles and a general experimental workflow for the cross-coupling reactions described.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer frequently asked questions to streamline your synthetic workflow.
Troubleshooting Guides
Low yields, incomplete conversion, and the formation of byproducts are common hurdles in Suzuki coupling reactions. The electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy group in this compound can influence the reactivity of the C-Br bond. This guide provides a structured approach to identifying and resolving potential issues.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | 1. Inactive Catalyst: The palladium (0) active species has not been generated or has been deactivated. | 1. Use a pre-catalyst that readily forms Pd(0). Ensure anaerobic conditions to prevent catalyst oxidation. Consider using more robust ligands like Buchwald or Herrmann's palladacycle catalysts. |
| 2. Inefficient Oxidative Addition: The C-Br bond activation is sluggish. | 2. While the tetrafluoroethoxy group is electron-withdrawing, which should facilitate oxidative addition, steric hindrance could be a factor. Try a different palladium source or a ligand that promotes this step. | |
| 3. Poor Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is inefficient. | 3. Ensure the base is appropriate and present in sufficient quantity. A range of bases from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to phosphates (e.g., K₃PO₄) should be screened. The choice of solvent is also crucial; polar aprotic solvents or aqueous mixtures often enhance this step. | |
| Incomplete Consumption of Starting Material | 1. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to go to completion. | 1. Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%). |
| 2. Short Reaction Time or Low Temperature: The reaction has not been allowed to proceed for a sufficient duration or at an adequate temperature. | 2. Monitor the reaction by TLC or GC/LC-MS and extend the reaction time. A moderate increase in temperature (e.g., in 10 °C increments) may also be beneficial. | |
| Formation of Homocoupling Byproducts (Biaryl of Boronic Acid) | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | 1. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| 2. High Temperatures: Elevated temperatures can sometimes favor homocoupling. | 2. Attempt the reaction at a lower temperature for a longer duration. | |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Presence of Protic Solvents/Impurities: Water or other protic species can lead to the cleavage of the C-B bond. | 1. Use anhydrous solvents and ensure the boronic acid is of high purity. While some water is often beneficial for Suzuki couplings, excessive amounts can be detrimental. |
| 2. Inappropriate Base: Some bases can accelerate protodeboronation. | 2. Screen different bases. For instance, if using a strong base leads to this issue, a milder base like K₂CO₃ or KF might be a better alternative. |
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?
For electron-deficient aryl bromides such as this compound, standard catalysts like Pd(PPh₃)₄ may be effective, but more specialized systems often provide higher yields and faster reaction times. Consider using catalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or palladacycle pre-catalysts. These ligands can enhance both the oxidative addition and reductive elimination steps of the catalytic cycle.
Q2: Which base should I use for this reaction?
The choice of base is critical and often requires empirical optimization. A good starting point is to use an inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Potassium phosphate (K₃PO₄) is also a widely used and effective base. The strength and solubility of the base can significantly impact the reaction rate and yield.
Q3: What is the recommended solvent for this Suzuki coupling?
A variety of solvents can be employed, and the optimal choice will depend on the specific boronic acid and base being used. Common solvent systems include:
-
A mixture of an organic solvent and water: For example, toluene/water, dioxane/water, or THF/water. The presence of water can be beneficial for the transmetalation step.
-
Polar aprotic solvents: Such as DMF or DMSO, although these can sometimes lead to side reactions at higher temperatures.
It is recommended to screen a few different solvent systems to find the one that gives the best results for your specific substrates.
Q4: At what temperature should I run the reaction?
Typically, Suzuki coupling reactions are run at elevated temperatures, often between 80 °C and 110 °C. The optimal temperature will depend on the reactivity of the coupling partners and the solvent used. It is advisable to start at a moderate temperature (e.g., 80 °C) and increase it if the reaction is sluggish.
Q5: How can I minimize the formation of homocoupled byproducts?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this:
-
Thoroughly degas all solvents and the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.
-
Maintain an inert atmosphere throughout the entire course of the reaction.
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound with a generic arylboronic acid. This should be considered a starting point, and optimization of the parameters may be necessary.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
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Add the palladium catalyst (0.02 mmol) to the flask.
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Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., 5 mL of toluene, 2 mL of ethanol, and 2 mL of water) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
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Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Purification of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene Coupling Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products derived from cross-coupling reactions involving 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a coupling reaction with this compound?
A1: Common impurities include residual palladium catalyst, unreacted starting materials (both the bromo-precursor and the coupling partner), homocoupled byproducts (e.g., from the boronic acid in a Suzuki reaction), and dehalogenated starting material, which forms 1-(1,1,2,2-tetrafluoroethoxy)benzene.[1][2]
Q2: My crude product is a dark, almost black, solid or oil. What is the cause and how can I fix it?
A2: A dark color is typically due to the formation of palladium black, which is finely divided, insoluble palladium metal resulting from catalyst decomposition.[3] This can be removed by filtering the reaction mixture through a pad of Celite or silica gel before the main purification step.[4][5][6]
Q3: How can I effectively remove the palladium catalyst from my final product?
A3: There are several effective methods for palladium removal:
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Filtration through Celite: A simple and common method to remove insoluble palladium species.[4][5]
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Column Chromatography: Silica gel chromatography is often sufficient to separate the desired organic product from palladium residues.[5]
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Scavenger Resins: Thiol-based silica scavengers or polymer-supported reagents can be used to selectively bind and remove residual palladium.[7][8]
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Activated Carbon Treatment: Stirring the product solution with activated carbon (like Darco G-60) can adsorb palladium, which is then removed by filtration.[9]
Q4: I'm observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid/alkyne partner. How can this be minimized?
A4: Homocoupling is a common side reaction, often promoted by the presence of oxygen or, in the case of Sonogashira reactions, the copper co-catalyst.[1][10] To minimize this, ensure the reaction vessel and solvents are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2][11] For Sonogashira reactions, employing a copper-free protocol can significantly reduce the formation of alkyne homocoupling (Glaser-Hay) products.[10]
Q5: What makes purifying products with the tetrafluoroethoxy group different?
A5: The highly fluorinated tetrafluoroethoxy group imparts unique properties to the molecule, including increased lipophilicity and potentially different interactions with chromatographic stationary phases. This can sometimes make separations from non-fluorinated or less-fluorinated impurities challenging on standard silica gel. In such cases, fluorous solid-phase extraction or chromatography on fluorinated stationary phases may offer improved selectivity.[12][13][14][15]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of coupling products.
| Problem | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete Reaction: The coupling reaction did not proceed to completion. | • Verify Reaction Conditions: Confirm catalyst activity, ensure proper degassing, and check the integrity of the base and solvents.[11] • Dehalogenation: The starting material may have been reduced. This is more common with electron-deficient halides. Consider using weaker bases (e.g., K₃PO₄, Cs₂CO₃) or bulkier, electron-rich ligands to favor the cross-coupling pathway.[2] |
| Difficulty Separating Product from Starting Material by Chromatography | Similar Polarity: The product and starting aryl bromide have very similar polarities. | • Optimize Eluent System: Perform a thorough TLC screen with various solvent systems (e.g., Hexanes/Ethyl Acetate, Hexanes/DCM, Toluene/Ethyl Acetate). A shallow gradient during column chromatography may be necessary. • Consider a Different Stationary Phase: For challenging separations involving fluorinated compounds, a pentafluorophenyl (PFP) or other fluorinated phase HPLC or flash column may provide alternative selectivity compared to standard silica.[14][15] |
| Product Contaminated with Palladium (Gray or Black Tinge) | Inefficient Catalyst Removal: Simple filtration or workup was insufficient. | • Pre-adsorption: Before concentrating the organic layers post-workup, pass the solution through a short plug of silica gel or Celite.[5][6] • Use a Scavenger: Stir the solution of the crude product with a palladium scavenger resin for a few hours, then filter and concentrate.[8] |
| Product Co-elutes with a Non-polar Impurity | Homocoupling of Coupling Partner: For example, a biaryl byproduct from a Suzuki reaction. | • Reaction Optimization: Improve degassing to minimize oxygen, which promotes homocoupling.[1] • Purification Strategy: Recrystallization may be effective if the product is a solid and the impurity has different solubility characteristics. If chromatography is necessary, explore different solvent systems as the electronic properties of the homocoupled product and the desired product are often distinct enough to allow for separation. |
Purification Workflows & Logic Diagrams
The following diagrams illustrate the decision-making process for troubleshooting and purification.
Caption: General troubleshooting workflow for coupling reactions.
Caption: Step-by-step purification strategy for coupling products.
Experimental Protocols
Protocol 1: Removal of Palladium Residues by Celite Filtration
This protocol is intended for the removal of insoluble palladium black from the crude reaction mixture prior to aqueous workup.
-
Prepare Celite Pad: Place a small plug of cotton or glass wool at the bottom of a sintered glass funnel or a Hirsch funnel. Add a layer of sand (~0.5 cm) followed by a layer of Celite (~2-3 cm). Gently tap the funnel to pack the Celite.
-
Pre-wet the Pad: Pass a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly packed.
-
Dilute and Filter: Once the coupling reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce its viscosity.[4]
-
Filter Mixture: Carefully pour the diluted reaction mixture through the prepared Celite pad. Use gentle suction if necessary.
-
Wash Pad: Wash the Celite pad with additional fresh solvent (2-3 times the reaction volume) to ensure all of the desired product is collected in the filtrate.[4][6]
-
Proceed to Workup: The resulting filtrate, now free of palladium black, can be carried forward to the standard aqueous workup procedure.
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for purifying the product after workup and removal of the bulk of the catalyst.
-
Select Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and any impurities. The ideal Rf value for the desired product is typically between 0.2 and 0.4.[9]
-
Pack the Column: Prepare a flash chromatography column with silica gel using the selected eluent system (as the mobile phase).
-
Load the Sample: Concentrate the crude product under reduced pressure. Adsorb the crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase or a stronger solvent like DCM ("wet loading"). Apply the sample to the top of the packed column.
-
Elute the Column: Begin elution with the chosen solvent system. If necessary, a solvent gradient (gradually increasing the proportion of the more polar solvent) can be employed to improve separation.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
This method is suitable if the desired product is a crystalline solid at room temperature.
-
Choose a Solvent System: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely insoluble or highly soluble at all temperatures. Test small amounts of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes) to find a suitable one.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Chill: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry: Dry the purified crystals under vacuum to remove any residual solvent.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spinchem.com [spinchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of fluorinated, monolithic columns for improved chromatographic separations of fluorous-tagged analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. silicycle.com [silicycle.com]
Technical Support Center: Cross-Coupling of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during cross-coupling reactions involving 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used with this compound?
A1: this compound is a versatile substrate for various palladium- and nickel-catalyzed cross-coupling reactions. The most frequently employed transformations include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, Sonogashira coupling for C-C (alkyne) bond formation, and Heck coupling for C-C (alkene) bond formation.
Q2: How does the 1,1,2,2-tetrafluoroethoxy group affect the cross-coupling reaction?
A2: The 1,1,2,2-tetrafluoroethoxy group is strongly electron-withdrawing. This electronic effect influences the reactivity of the aryl bromide. Generally, electron-withdrawing groups can facilitate the oxidative addition of the aryl halide to the metal center (e.g., Pd(0)), which is often the rate-limiting step in the catalytic cycle. However, the fluorine atoms in the substrate or potential fluoride ions generated during the reaction could also interact with the catalyst, potentially leading to deactivation.
Q3: My reaction is sluggish or stalls completely. What are the likely causes related to catalyst deactivation?
A3: Stalled or sluggish reactions are often a sign of catalyst deactivation. For this substrate, potential causes include:
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate into an inactive bulk material known as palladium black. This is often triggered by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling, can be sensitive to air, moisture, and high temperatures, leading to their oxidation or degradation.
-
Formation of Inactive Catalyst Species: The catalyst can be sequestered into inactive complexes. For instance, in Suzuki couplings, boronic acid decomposition products can sometimes inhibit the catalyst. In reactions involving fluoride-containing compounds, the formation of stable metal-fluoride complexes might also hinder catalytic activity.
-
Inhibition by Reaction Byproducts: Certain byproducts generated during the reaction can coordinate to the catalyst more strongly than the reactants, effectively poisoning it.
Q4: I am observing significant formation of a dehalogenated byproduct (4-(1,1,2,2-tetrafluoroethoxy)benzene). What causes this and how can I minimize it?
A4: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur through various pathways, including a competing reaction where a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group. To minimize dehalogenation, ensure truly anhydrous and anaerobic conditions, as water and oxygen can contribute to the formation of hydride species. Also, consider the choice of base and solvent, as they can influence this side reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation (Palladium Black) | Visually inspect the reaction for a black precipitate. If present, filter the reaction mixture through celite. Optimize reaction temperature; consider running the reaction at a lower temperature for a longer duration. Ensure rigorous degassing of solvents and reagents. | Palladium black is the inactive, aggregated form of the catalyst. Lower temperatures can slow down the aggregation process. Removing oxygen is crucial to prevent oxidation of the Pd(0) species. |
| Inefficient Oxidative Addition | For less reactive coupling partners, a more electron-rich and bulky phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) may be required. For nickel-catalyzed reactions, ensure the pre-catalyst is properly activated. | The electronic properties of the ligand are critical for facilitating the oxidative addition step. Bulky ligands also promote reductive elimination. |
| Ligand Degradation | Use fresh, high-purity ligands. Handle air-sensitive ligands in a glovebox. Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs). | Phosphine ligands can be susceptible to oxidation. |
| Improper Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often used. The base may need to be screened for optimal performance. | The base plays a role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig) and can influence catalyst stability. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Possible Cause | Troubleshooting Step | Rationale |
| Homocoupling of Coupling Partner | In Suzuki reactions, ensure the boronic acid is of high quality and use the correct stoichiometry (typically 1.1-1.5 equivalents). Lowering the reaction temperature can also help. For Sonogashira couplings, running the reaction under copper-free conditions can prevent alkyne homocoupling (Glaser coupling). | Homocoupling is often promoted by side reactions of the organometallic coupling partner, which can be temperature-sensitive. |
| Dehalogenation | Ensure stringent anhydrous conditions. Use freshly distilled solvents. A change of base or solvent system may be necessary. | Water or other proton sources can lead to the formation of a palladium-hydride intermediate, which is a precursor to the dehalogenated product. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for related cross-coupling reactions, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12-24 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane | 100 | 18 | >90 |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 12 | 70-90 |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 80-98 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 75-90 |
| NiCl₂(dme) (5) | dtbbpy (6) | K₃PO₄ (2) | Dioxane | 100 | 18 | 70-85 |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sulfate (Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Generalized catalytic cycle and common deactivation pathways.
Technical Support Center: Optimizing Coupling Reactions of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help improve reaction times and yields for cross-coupling reactions involving 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene.
I. Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound slow or yielding poor results?
A1: this compound can be a challenging substrate due to the strong electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy group. While this property can facilitate the initial oxidative addition step in many palladium-catalyzed coupling reactions, it can also influence other steps in the catalytic cycle and the stability of intermediates. Common issues include suboptimal choice of catalyst, ligand, base, or solvent, as well as catalyst deactivation and the occurrence of side reactions. Careful optimization of these parameters is crucial for achieving efficient and rapid coupling.
Q2: Which palladium catalyst and ligand combination is best for this substrate?
A2: There is no single "best" combination, as the optimal choice depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig, etc.). However, for electron-deficient aryl bromides like this one, catalyst systems employing bulky, electron-rich phosphine ligands are often highly effective. These ligands can promote both the oxidative addition and the reductive elimination steps of the catalytic cycle, leading to faster reaction rates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) and bulky alkylphosphine ligands (e.g., P(t-Bu)3) are excellent starting points for screening.
Q3: How does the choice of base impact the reaction time?
A3: The base plays a critical role in the transmetalation step of Suzuki couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations. The strength and solubility of the base are key factors. Stronger bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) can accelerate Buchwald-Hartwig reactions but may not be suitable for base-sensitive substrates.[1] For Suzuki couplings, inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used; the choice can affect the reaction rate and yield.[2] The rate of agitation can also be a factor when using insoluble inorganic bases.[1]
Q4: What are the most common side reactions to watch out for?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the starting materials (e.g., the boronic acid in Suzuki couplings or the alkyne in Sonogashira couplings). This is often more prevalent with highly active catalysts or in the presence of oxygen.
-
Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an undesired arene byproduct.
-
Hydrodehalogenation: The bromo substituent can be replaced by a hydrogen atom, leading to the formation of 1-(1,1,2,2-tetrafluoroethoxy)benzene.
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, especially at high temperatures, leading to a stalled reaction.
Q5: Can I use microwave irradiation to speed up my reactions?
A5: Yes, microwave heating can be a very effective technique to accelerate these coupling reactions, often reducing reaction times from hours to minutes.[3] However, it is important to carefully monitor the reaction temperature and pressure to avoid decomposition of the starting materials, reagents, or products.
II. Troubleshooting Guides
A. Suzuki-Miyaura Coupling
Problem: Low or no product yield, slow reaction.
| Possible Cause | Recommended Solution |
| Inactive Catalyst/Ligand System | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) with a suitable palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3). Consider using pre-formed palladium precatalysts (e.g., XPhos-Pd-G3). |
| Suboptimal Base | If using a weaker base like K2CO3, consider switching to a stronger, more soluble base such as Cs2CO3 or K3PO4. Ensure the base is finely powdered and well-dispersed. |
| Ineffective Solvent System | A mixture of a nonpolar solvent (e.g., toluene, dioxane) and a polar protic solvent (e.g., water, ethanol) is often effective. For anhydrous conditions, polar aprotic solvents like DMF or NMP can be screened. |
| Protodeboronation of Boronic Acid | Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure anhydrous conditions if water is not part of the intended solvent system. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Many Suzuki couplings benefit from heating at 80-110 °C.[4] |
Illustrative Data: Ligand Screening for Suzuki Coupling
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh3 | Pd(OAc)2 | K2CO3 | Toluene/EtOH/H2O | 80 | 24 | 35 |
| P(t-Bu)3 | Pd2(dba)3 | K3PO4 | Dioxane | 100 | 12 | 75 |
| SPhos | Pd(OAc)2 | K3PO4 | Dioxane/H2O | 100 | 6 | 92 |
| XPhos | XPhos-Pd-G3 | K3PO4 | Dioxane | 100 | 4 | 95 |
This table presents representative data based on typical outcomes for electron-deficient aryl bromides to illustrate optimization trends.
B. Buchwald-Hartwig Amination
Problem: Incomplete conversion or slow C-N bond formation.
| Possible Cause | Recommended Solution | | :--- | :--- | :--- | | Inappropriate Base Strength | For neutral or electron-rich amines, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required. For more basic amines, a weaker base like K3PO4 or Cs2CO3 may suffice and can improve functional group tolerance.[2][5] | | Catalyst Inhibition | Ensure the use of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) which can prevent catalyst dimerization and promote reductive elimination.[6] | | Poor Solvent Choice | Toluene and dioxane are common and effective solvents. Polar aprotic solvents like DMF can sometimes accelerate the reaction but may also lead to side reactions.[5] | | Sterically Hindered Amine | For bulky secondary amines, more forcing conditions (higher temperature, longer reaction time) and highly active catalyst systems (e.g., with Buchwald G3 or G4 precatalysts) may be necessary. |
Illustrative Data: Base and Reaction Time in Buchwald-Hartwig Amination
| Base | Catalyst System | Solvent | Temp (°C) | Time for >95% Conversion (h) |
| K2CO3 | XPhos-Pd-G3 | Toluene | 100 | > 24 |
| K3PO4 | XPhos-Pd-G3 | Dioxane | 100 | 18 |
| Cs2CO3 | XPhos-Pd-G3 | Toluene | 100 | 12 |
| NaOt-Bu | XPhos-Pd-G3 | Toluene | 100 | 4 |
This table provides illustrative data to demonstrate the general impact of base strength on reaction time for the amination of electron-deficient aryl bromides.[2][7]
C. Sonogashira Coupling
Problem: Low yield and significant alkyne homocoupling (Glaser coupling).
| Possible Cause | Recommended Solution | | :--- | :--- | :--- | | Copper-Mediated Homocoupling | Switch to a copper-free Sonogashira protocol. This is the most effective way to minimize the formation of the diyne byproduct.[8] | | Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen promotes Glaser coupling. | | Inappropriate Base/Solvent | An amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent or co-solvent. For challenging couplings, a stronger base in a polar aprotic solvent like DMF may be beneficial.[9] | | Catalyst/Ligand Deactivation | Use a robust palladium catalyst and consider a higher ligand-to-palladium ratio to prevent catalyst decomposition. |
D. Heck Coupling
Problem: Sluggish reaction and formation of side products.
| Possible Cause | Recommended Solution | | :--- | :--- | :--- | | Low Catalyst Activity | The electron-withdrawing nature of the substrate should favor oxidative addition.[3] If the reaction is still slow, consider using a more active catalyst system, such as a palladacycle or a catalyst with an N-heterocyclic carbene (NHC) ligand. | | Incorrect Base | An inorganic base like K2CO3 or NaOAc is often used.[10] For some systems, an organic base like triethylamine (Et3N) may be more effective. | | Suboptimal Temperature | Heck reactions often require elevated temperatures (100-140 °C).[11] Gradually increase the temperature, monitoring for any signs of decomposition. | | Alkene Isomerization | The position of the double bond in the product may isomerize. This can sometimes be controlled by the choice of ligand and reaction conditions. |
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered K3PO4 (2.0 mmol, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na2SO4, and concentrate.
-
Purify by flash column chromatography.[7]
IV. Visualizations
Caption: A logical workflow for troubleshooting coupling reactions.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. books.lucp.net [books.lucp.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the technical support center for experiments involving 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of this versatile fluorinated building block.
The 1,1,2,2-tetrafluoroethoxy group significantly influences the electronic properties of the aromatic ring, making this compound an electron-deficient aryl bromide. This electronic nature plays a crucial role in its reactivity in common organic transformations. This guide will focus on three key reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Lithiation-Borylation.
Frequently Asked Questions (FAQs)
Q1: How does the 1,1,2,2-tetrafluoroethoxy group affect the reactivity of the aryl bromide?
The tetrafluoroethoxy group is a strong electron-withdrawing group. This property generally increases the reactivity of the aryl bromide towards oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. For lithiation-borylation reactions, the electron-withdrawing nature can influence the acidity of aromatic protons, although direct lithiation of the aromatic ring is less common than halogen-metal exchange.
Q2: What are the most common solvents for reactions with this compound?
The choice of solvent is critical and depends on the specific reaction being performed:
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Suzuki-Miyaura Coupling: Biphasic solvent systems are common, with a non-polar organic solvent and an aqueous phase. Toluene/water, dioxane/water, and THF/water are frequently used.
-
Buchwald-Hartwig Amination: Anhydrous, non-polar aprotic solvents are generally preferred. Toluene and dioxane are common choices. Ethereal solvents like THF, CPME (cyclopentyl methyl ether), and t-BuOH (tert-butanol) can also be effective.
-
Lithiation-Borylation: Anhydrous ethereal solvents such as diethyl ether (Et₂O) or cyclopentyl methyl ether (CPME) are typically used to stabilize the organolithium intermediate. The use of coordinating solvents like THF can be beneficial during the borylation step but may affect the stability of the initial lithiated species.
Q3: Why is degassing of solvents important for Suzuki-Miyaura and Buchwald-Hartwig reactions?
Palladium catalysts in their active Pd(0) state are sensitive to oxidation. Dissolved oxygen in the reaction solvents can oxidize the catalyst, leading to deactivation and reduced reaction efficiency. Therefore, it is crucial to degas solvents by methods such as sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no conversion of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Confirm that the Pd(II) source is being properly reduced to Pd(0) in situ. |
| Poor Solvent Choice | The solubility of all components is crucial. If using a biphasic system, ensure vigorous stirring. Consider switching to a different solvent system (see data table below). |
| Ineffective Base | The base is critical for the transmetalation step. Ensure the base is of high purity and finely powdered for solid bases. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Oxygen Contamination | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. |
Issue 2: Significant formation of homocoupled product from the boronic acid.
| Possible Cause | Troubleshooting Step |
| Oxygen in the reaction | Rigorously exclude oxygen from the reaction setup by degassing solvents and maintaining a positive pressure of inert gas. |
| Catalyst System | Some palladium/ligand combinations are more prone to promoting homocoupling. Consider changing the phosphine ligand. |
Buchwald-Hartwig Amination
Issue 1: Incomplete reaction or low yield.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Solvent | The polarity and coordinating ability of the solvent can significantly impact the reaction. Toluene is often a good starting point. If solubility is an issue, consider dioxane or a mixture of solvents. |
| Base Incompatibility | The choice of base is crucial. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common. Ensure the base is anhydrous. |
| Ligand Choice | The phosphine ligand is critical for catalyst activity and stability. For electron-deficient aryl bromides, bulky electron-rich phosphine ligands are often effective. |
Issue 2: Dehalogenation of the starting material.
| Possible Cause | Troubleshooting Step |
| Reaction Temperature | High temperatures can sometimes promote dehalogenation. Try running the reaction at a lower temperature for a longer period. |
| Hydride Sources | Ensure all reagents and solvents are anhydrous, as water can be a source of protons for dehalogenation. |
Lithiation-Borylation
Issue 1: Failure to form the organolithium species.
| Possible Cause | Troubleshooting Step |
| Impure or Wet Solvent | Use freshly distilled, anhydrous ethereal solvents. Traces of water will quench the organolithium reagent. |
| Inactive Organolithium Reagent | Titrate the organolithium reagent (e.g., n-BuLi, s-BuLi) before use to determine its exact concentration. |
| Reaction Temperature | Maintain a very low temperature (typically -78 °C) during the lithium-halogen exchange to prevent decomposition of the organolithium intermediate. |
Issue 2: Low yield of the boronic ester.
| Possible Cause | Troubleshooting Step |
| Inefficient Borylation | The addition of a coordinating solvent like THF during the addition of the boronic ester can sometimes facilitate the reaction. |
| Premature Quenching | Ensure the reaction is quenched at a low temperature before workup to avoid degradation of the product. |
Quantitative Data on Solvent Effects
The following tables provide a summary of expected yields for the key reactions of this compound in various solvent systems based on data from analogous electron-deficient aryl bromides. These should serve as a guide for reaction optimization.
Table 1: Expected Yields for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Solvent System (v/v) | Base | Catalyst/Ligand | Temperature (°C) | Expected Yield (%) |
| Toluene/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90 | 85-95 |
| Dioxane/H₂O (4:1) | Cs₂CO₃ | Pd(OAc)₂/SPhos | 100 | 90-98 |
| THF/H₂O (4:1) | K₃PO₄ | PdCl₂(dppf) | 80 | 80-90 |
| 2-MeTHF/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90 | 82-92 |
Table 2: Expected Yields for Buchwald-Hartwig Amination of this compound with Morpholine
| Solvent | Base | Catalyst/Ligand | Temperature (°C) | Expected Yield (%) |
| Toluene | NaOt-Bu | Pd₂(dba)₃/XPhos | 100 | 90-99 |
| Dioxane | LHMDS | Pd(OAc)₂/RuPhos | 100 | 88-97 |
| CPME | K₃PO₄ | Pd(OAc)₂/t-Bu₃P | 90 | 85-95 |
| t-BuOH | NaOt-Bu | Pd₂(dba)₃/BrettPhos | 90 | 80-90 |
Table 3: Expected Yields for Lithiation-Borylation of this compound with Triisopropyl Borate
| Solvent | Lithiating Agent | Borylation Temperature (°C) | Expected Yield (%) |
| Diethyl Ether (Et₂O) | n-BuLi | -78 | 80-90 |
| Tetrahydrofuran (THF) | n-BuLi | -78 | 75-85 |
| Cyclopentyl methyl ether (CPME) | s-BuLi | -78 | 82-92 |
| Toluene | n-BuLi | -78 | 60-70 |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
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To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and any additional ligand.
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Add the degassed solvent system (e.g., Toluene/H₂O, 10 mL, 4:1 v/v).
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-12 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Buchwald-Hartwig Amination Protocol
-
To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
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Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
General Lithiation-Borylation Protocol
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous diethyl ether (10 mL).
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Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 mmol) dropwise. Stir at -78 °C for 1 hour.
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In a separate flask, dissolve the boronic ester (e.g., triisopropyl borate, 1.2 mmol) in anhydrous diethyl ether.
-
Add the boronic ester solution to the aryllithium solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting boronic acid or ester as appropriate.
Visualizations
Caption: General experimental workflows for key reactions of this compound.
Caption: Troubleshooting logic for low yield in Suzuki-Miyaura coupling.
Caption: Logical relationship of solvent effects on reaction outcomes.
base selection for Buchwald-Hartwig amination of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for the Buchwald-Hartwig amination of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Q1: My Buchwald-Hartwig amination of this compound is not working or giving low yields. What are the most common causes?
A common reason for failure or low yield in Buchwald-Hartwig amination reactions is the suboptimal choice of base for the specific substrate and amine.[1] Other frequent issues include catalyst deactivation, inappropriate ligand selection for the electron-deficient substrate, and poor solubility of reaction components.[1] Given the electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy group, the aryl bromide is activated, but care must be taken to avoid side reactions.
Q2: I am observing decomposition of my starting material or product. What is the likely cause and how can I fix it?
Decomposition is often caused by a base that is too strong for the substrate or amine, which may contain sensitive functional groups.[1] Strong bases like sodium tert-butoxide (NaOtBu) can sometimes lead to the decomposition of base-sensitive substrates.[2]
Troubleshooting Steps:
-
Switch to a weaker base: If you are using a strong base like NaOtBu or LHMDS, consider switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1]
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Lower the reaction temperature: High temperatures can accelerate decomposition. If your protocol allows, try running the reaction at a lower temperature for a longer period.
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Use a mixed-base system: A combination of an organic base (e.g., DBU) and an inorganic base can sometimes provide the necessary reactivity while minimizing decomposition.[1]
Q3: The reaction is sluggish or stalls before completion. What can I do to improve the reaction rate?
A sluggish reaction can be due to several factors, including poor catalyst activity, insufficient base strength, or solubility issues.
Troubleshooting Steps:
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Screen different bases: The choice of base is critical and substrate-dependent.[1] For an electron-deficient aryl bromide like this compound, a systematic screening of bases is recommended. Start with commonly used bases and adjust based on the outcome.
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Change the ligand: The ligand plays a crucial role in the catalytic cycle. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands are often effective.
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Check solvent and solubility: Poor solubility of the inorganic base can hinder the reaction.[1] Ensure adequate stirring and consider using a solvent that better solubilizes all components. Toluene and dioxane are common solvents for this reaction.
Frequently Asked Questions (FAQs)
Q4: Which base should I choose as a starting point for the amination of this compound?
For an electron-deficient aryl bromide, a strong base is often a good starting point, but with caution due to the potential for side reactions. Sodium tert-butoxide (NaOtBu) is a widely used and effective base for a broad range of substrates.[1] However, due to the presence of the fluoroalkoxy group, which can be base-sensitive, it is advisable to also consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in your initial screening.[1]
Q5: How does the 1,1,2,2-tetrafluoroethoxy group affect the choice of base?
The tetrafluoroethoxy group is strongly electron-withdrawing, which makes the aryl bromide more reactive towards oxidative addition, a key step in the catalytic cycle. This increased reactivity may allow for the use of milder bases. However, the fluorine atoms can also influence the acidity of protons on the benzene ring and potentially lead to side reactions if a very strong base is used. Therefore, a careful balance of base strength is required.
Q6: Can I use an organic base for this reaction?
Yes, organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, although they are generally less efficient in the transmetalation step compared to strong inorganic bases.[2] They can be advantageous when dealing with base-sensitive functional groups.[2] A combination of an organic base with an inorganic salt has been shown to be effective in certain cases.[2]
Data Presentation
Table 1: Recommended Bases for Initial Screening
| Base | Type | pKa of Conjugate Acid | Key Considerations |
| Sodium tert-butoxide (NaOtBu) | Strong | ~19 | Highly effective for many substrates, but may cause decomposition of sensitive functional groups.[1][2] |
| Cesium carbonate (Cs₂CO₃) | Weaker Inorganic | ~10 | A good alternative for base-sensitive substrates.[2] |
| Potassium phosphate (K₃PO₄) | Weaker Inorganic | ~12.3 | Another mild and effective option for sensitive substrates.[1] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong | ~26 | A very strong, non-nucleophilic base, useful for less reactive amines. |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of an Electron-Deficient Aryl Bromide
This protocol is adapted from a procedure for the amination of 1-bromo-4-(trichloromethyl)benzene, a close analog of this compound, and serves as a robust starting point.
Materials:
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This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
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Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
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Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
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Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
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Anhydrous toluene (5 mL)
Procedure:
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To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium pre-catalyst, and the phosphine ligand.
-
Add the base to the Schlenk tube.
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Evacuate and backfill the Schlenk tube with the inert gas three times.
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Add the amine followed by the anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
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Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A decision tree for troubleshooting base selection in the Buchwald-Hartwig amination.
References
Technical Support Center: Sonogashira Coupling of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira reactions involving 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene.
Troubleshooting Failed Reactions
Problem: Low or no conversion of this compound.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: The oxidative addition of aryl bromides to the palladium(0) center can be a rate-limiting step. The electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy group should facilitate this step, but an insufficiently active catalyst system can still lead to failure.
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Solution 1: Catalyst and Ligand Choice. Employ bulky, electron-rich phosphine ligands which are known to promote the oxidative addition and stabilize the catalytic species. For challenging aryl bromides, ligands such as XPhos, SPhos, or tri(tert-butyl)phosphine can be effective.
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Solution 2: Increase Catalyst Loading. A modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome activation barriers.
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Solution 3: Catalyst Deactivation. The formation of a black precipitate ("palladium black") is a sign of catalyst decomposition. This can be caused by impurities in reagents or solvents. Ensure all materials are of high purity and solvents are appropriately degassed.
-
-
Suboptimal Reaction Temperature: While the electron-withdrawing substituent may allow for milder conditions compared to electron-rich aryl bromides, the reaction may still require thermal energy.
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Solution: If the reaction is performed at room temperature, a gradual increase in temperature (e.g., in 10-20 °C increments, up to 80-100 °C) may be necessary. Monitor for any signs of substrate or product decomposition at higher temperatures.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for a successful Sonogashira reaction.
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Solution 1: Base Selection. While triethylamine (TEA) is a common choice, for less reactive aryl bromides, stronger bases like diisopropylethylamine (DIPEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be more effective.
-
Solution 2: Solvent Considerations. The solvent must dissolve all reaction components. While amine bases can sometimes be used as the solvent, co-solvents like THF, dioxane, DMF, or toluene are often employed. Be aware that some solvents like THF have been anecdotally reported to promote the formation of palladium black. Polar aprotic solvents like DMF or NMP can sometimes accelerate the reaction.
-
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a dark, insoluble material in my reaction. What is it and how can I prevent it?
A1: The dark, insoluble material is likely "palladium black," which is finely divided, inactive palladium metal resulting from the decomposition of your palladium catalyst. This is a common issue in cross-coupling reactions.
-
Causes:
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Impurities in your reagents or solvents (especially oxygen).
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Reaction temperature is too high.
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Inappropriate ligand or insufficient ligand-to-palladium ratio, leading to an unstable catalytic species.
-
Certain solvents, such as THF, may sometimes promote its formation.
-
-
Prevention:
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Ensure all reagents and solvents are of high purity and are thoroughly degassed to remove oxygen.
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Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
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Use bulky, electron-rich phosphine ligands that stabilize the Pd(0) intermediate.
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Optimize the reaction temperature; avoid excessive heating.
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Consider a different solvent if the issue persists.
-
Q2: My main side product is a dimer of my terminal alkyne. What is this and how can I minimize it?
A2: This common side reaction is known as Glaser-Hay coupling, which is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne. This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1]
-
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas) and maintain an inert atmosphere.[1]
-
Employ Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction without a copper co-catalyst.[1] This may require more active palladium catalysts, specific ligands, or higher reaction temperatures.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Minimize Copper Catalyst Loading: If copper is essential for your reaction, use the minimum effective amount (e.g., 0.5–2 mol%).
-
Q3: What is the general reactivity order for aryl halides in the Sonogashira coupling?
A3: The reactivity of aryl halides in the Sonogashira reaction generally follows the trend of bond dissociation energy: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl . Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides typically require heating. Aryl chlorides are the least reactive and often require specialized catalysts and more forcing conditions.
Q4: Can the 1,1,2,2-tetrafluoroethoxy group interfere with the reaction?
A4: The 1,1,2,2-tetrafluoroethoxy group is a strong electron-withdrawing group. This electronic effect is generally beneficial for the Sonogashira reaction of aryl bromides as it makes the aromatic ring more electron-deficient, which facilitates the rate-limiting oxidative addition step to the palladium(0) catalyst. This group is also generally stable under Sonogashira conditions.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of different reaction parameters on the yield of Sonogashira couplings for electron-deficient aryl bromides, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzotrifluoride | Pd(PPh₃)₄ (2) | - | TEA | Toluene | 80 | Moderate |
| 2 | 4-Bromobenzotrifluoride | PdCl₂(PPh₃)₂ (2) | - | TEA | Toluene/TEA | 70 | Good |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 95 |
| 4 | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 92 |
| 5 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | TEA | DMF | 90 | 88 |
Note: Yields are representative and can vary based on the specific alkyne, reaction time, and other conditions.
Table 2: Effect of Base and Solvent on Yield
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzotrifluoride | PdCl₂(PPh₃)₂/CuI | TEA | THF | 65 | 75 |
| 2 | 4-Bromobenzotrifluoride | PdCl₂(PPh₃)₂/CuI | DIPEA | Toluene | 80 | 85 |
| 3 | 4-Bromobenzotrifluoride | PdCl₂(PPh₃)₂/CuI | Cs₂CO₃ | Dioxane | 90 | 90 |
| 4 | 4-Bromoacetophenone | Pd(OAc)₂/XPhos | K₂CO₃ | DMF | 100 | 94 |
| 5 | 4-Bromoacetophenone | Pd(OAc)₂/XPhos | TEA | Toluene | 100 | 82 |
Note: Yields are representative and can vary based on the specific alkyne, reaction time, and other conditions.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 equiv, 4 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous and degassed toluene (5 mL per 1 mmol of aryl bromide)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the degassed toluene, followed by the triethylamine and the terminal alkyne.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to minimize alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane (5 mL per 1 mmol of aryl bromide)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the degassed 1,4-dioxane and the terminal alkyne.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Ligand Screening for Palladium-Catalyzed Reactions of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene in palladium-catalyzed cross-coupling reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during ligand screening and reaction optimization.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may be deactivated. | - Precatalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for in situ reduction to Pd(0). This can sometimes be facilitated by phosphine ligands or other reagents in the mixture. Consider using a pre-formed Pd(0) catalyst (e.g., Pd₂(dba)₃) or a commercially available precatalyst.[1][2] - Ligand Choice: The chosen phosphine ligand may not be suitable for the specific reaction. The tetrafluoroethoxy group on the substrate is electron-withdrawing, which can affect the oxidative addition step. Consider screening a range of ligands with varying steric bulk and electronic properties. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are often effective.[3][4] - Oxygen Contamination: Thoroughly degas all solvents and reagents, and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can oxidize and deactivate the Pd(0) catalyst.[1][5] |
| 2. Poor Substrate Quality: Impurities in this compound or the coupling partner can poison the catalyst. | - Purity Check: Ensure the purity of your starting materials using techniques like NMR or GC-MS. Purification by recrystallization or chromatography may be necessary.[5] | |
| 3. Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. | - Base Selection: The base's strength and solubility are important. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For base-sensitive substrates, weaker bases might be necessary, though this can slow the reaction rate. The presence of water can be crucial for the activity of some inorganic bases.[5] - Solvent Choice: Common solvents include toluene, dioxane, and THF. The solvent must be anhydrous and thoroughly degassed.[5] | |
| Formation of Side Products | 1. Protodeboronation (in Suzuki-Miyaura coupling): Cleavage of the C-B bond in the boronic acid or ester coupling partner. | - Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation. - Anhydrous Conditions: While some water can be beneficial for base activity, excess water can promote protodeboronation. Ensure anhydrous solvents are used. - Ligand Effects: Sterically hindered phosphine ligands can sometimes promote protodeboronation.[6][7] |
| 2. Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki) or the aryl bromide. | - Oxygen Control: Homocoupling of boronic acids is often promoted by the presence of oxygen.[1] Rigorous degassing is crucial. - Pd(II) Species: The presence of Pd(II) species at the start of the reaction can lead to homocoupling to generate the active Pd(0) catalyst. Using a Pd(0) source directly can sometimes mitigate this.[1] | |
| 3. Dehalogenation: Replacement of the bromine atom on the starting material with a hydrogen atom. | - Hydrogen Source: This can occur if a hydride source is present. Some solvents (like alcohols) or additives can act as hydride donors.[1] Consider the choice of solvent and additives carefully. | |
| Reaction Stalls or is Sluggish | 1. Ligand Degradation: Phosphine ligands can degrade at elevated temperatures. | - Ligand Stability: Consider using more thermally stable ligands, such as those with bulky alkyl or biaryl phosphine scaffolds.[8] - Reaction Temperature: Optimize the reaction temperature; sometimes a lower temperature for a longer duration can be beneficial. |
| 2. Catalyst Inhibition: The product of the reaction may be inhibiting the catalyst. | - Catalyst Loading: Increasing the catalyst loading may help to overcome inhibition, though this is not always ideal. |
Frequently Asked Questions (FAQs)
1. Which type of phosphine ligand is a good starting point for screening with this compound?
Given that the tetrafluoroethoxy group is electron-withdrawing, the oxidative addition of the C-Br bond to the palladium center should be relatively facile. Therefore, a good starting point for ligand screening would be to use bulky and electron-rich phosphine ligands. These ligands are known to promote the reductive elimination step, which is often the rate-limiting step in cross-coupling reactions of electron-deficient aryl halides. Examples of such ligands include Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).
2. How do I set up a high-throughput ligand screening experiment?
A general procedure for high-throughput ligand screening involves the following steps:
-
Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor, this compound, the coupling partner, and the base in an anhydrous solvent.[9]
-
Ligand Dosing: In an inert atmosphere (glovebox), dispense individual phosphine ligands into separate wells of a 96-well reaction block or individual reaction vials.[9]
-
Reagent Addition: Add the stock solutions of the palladium precursor, aryl halide, coupling partner, and base to each well or vial.[9]
-
Reaction Execution: Seal the reaction block or vials and heat to the desired temperature with stirring for a set amount of time.[9]
-
Quenching and Analysis: After cooling, quench the reactions and analyze the yield of the desired product in each well using techniques like GC-MS or HPLC.[9]
3. What is the role of the base in palladium-catalyzed cross-coupling reactions?
The base plays several crucial roles in the catalytic cycle. In Suzuki-Miyaura coupling, the base is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. In Buchwald-Hartwig amination, the base deprotonates the amine, allowing it to coordinate to the palladium. The choice of base can significantly impact the reaction rate and yield.[5]
4. Can the tetrafluoroethoxy group interfere with the reaction?
The 1,1,2,2-tetrafluoroethoxy group is generally considered to be chemically robust and is unlikely to directly participate in the cross-coupling reaction. Its primary influence is electronic, making the aromatic ring electron-deficient. This electronic effect can influence the rates of the oxidative addition and reductive elimination steps in the catalytic cycle.
Experimental Protocols
General Procedure for High-Throughput Ligand Screening in a Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Boronic acid or pinacol ester coupling partner
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Library of phosphine ligands
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
-
96-well reaction block or individual reaction vials
-
Internal standard for GC-MS or HPLC analysis
Procedure:
-
Preparation of Stock Solutions: In an inert atmosphere glovebox, prepare stock solutions of the palladium precursor, this compound, and the boronic acid/ester in the chosen anhydrous solvent. Prepare a separate stock solution or slurry of the base.[9]
-
Ligand Dispensing: Dispense each phosphine ligand from your library into individual wells of the reaction block or separate vials. A typical ligand-to-palladium ratio is 1:1 to 2:1.[9]
-
Reagent Addition: To each well/vial, add the palladium precursor stock solution, followed by the this compound stock solution, and then the boronic acid/ester stock solution. Finally, add the base slurry/solution to initiate the reaction.[9]
-
Reaction: Seal the reaction block or vials and place them on a heating block at the desired temperature (e.g., 80-110 °C). Stir the reactions for a predetermined time (e.g., 12-24 hours).[9]
-
Work-up and Analysis: After the reaction is complete, cool the block/vials to room temperature. Add a known amount of an internal standard and a suitable solvent (e.g., ethyl acetate) to each well. Dilute the samples, filter them, and analyze by GC-MS or HPLC to determine the yield of the coupled product.[9]
Visualizations
Caption: High-throughput workflow for ligand screening.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of Reactions Involving 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when scaling up reactions with this compound?
A1: When scaling up, it is crucial to conduct a thorough risk assessment. Key safety considerations include:
-
Thermal Management: Many reactions, such as Grignard formation and cross-coupling reactions, are exothermic. Ensure adequate cooling capacity and monitor the internal reaction temperature closely to prevent thermal runaway.
-
Reagent Handling: Organometallic reagents like Grignard reagents and organolithiums are highly reactive and may be pyrophoric. Handle them under an inert atmosphere (Nitrogen or Argon) using appropriate techniques to avoid contact with air and moisture.
-
Solvent Safety: Use anhydrous solvents, as water can quench organometallic reagents and interfere with many coupling reactions. Be aware of the flammability of common solvents like THF and toluene and take precautions against static discharge.
-
Pressure Management: Some reactions may generate gaseous byproducts, leading to a pressure buildup in the reactor. Ensure proper venting and pressure monitoring.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves resistant to the specific chemicals being used.
Q2: How does the 1,1,2,2-tetrafluoroethoxy group affect the reactivity of the aryl bromide in cross-coupling reactions?
A2: The 1,1,2,2-tetrafluoroethoxy group is strongly electron-withdrawing. This electronic effect generally increases the reactivity of the aryl bromide towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), which is often the rate-determining step in cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This can lead to faster reaction times and potentially allow for lower catalyst loadings.
Q3: What are the common side reactions to expect when scaling up a Suzuki-Miyaura coupling with this compound?
A3: Common side reactions during the scale-up of Suzuki-Miyaura couplings include:
-
Homocoupling: Formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl bromide.
-
Protodeborylation/Protodebromination: Loss of the boronic acid or bromide group and replacement with a hydrogen atom, leading to the formation of 1,1,2,2-tetrafluoroethoxybenzene.
-
Catalyst Decomposition: Inefficient mixing or localized high temperatures can lead to the formation of inactive palladium black.
-
Hydrolysis of Boronic Acid: The presence of excess water can lead to the hydrolysis of the boronic acid, reducing the yield of the desired product.
Q4: Are there specific catalyst systems recommended for Suzuki coupling with this fluorinated aryl bromide?
A4: For electron-deficient aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally effective. Examples include ligands like XPhos, SPhos, and RuPhos, often used with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃. Pre-formed palladium precatalysts incorporating these ligands are also excellent choices for ensuring efficient catalyst activation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Ineffective base. 4. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Ensure all solvents and reagents are rigorously dried. Purge the reactor with an inert gas. 3. Use a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered for better reactivity. 4. Gradually increase the reaction temperature, monitoring for product formation and byproduct generation. |
| Significant Homocoupling of Boronic Acid | 1. Slow oxidative addition of the aryl bromide. 2. Presence of oxygen. | 1. Increase the reaction temperature or use a more active catalyst system. 2. Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Formation of Protodebromination Product | 1. Presence of a hydrogen source (e.g., water, alcohol). 2. Side reaction involving the catalyst and base. | 1. Use anhydrous solvents and reagents. 2. Optimize the base and solvent system. Consider a weaker base if possible. |
| Difficulty in Product Purification | 1. Residual palladium in the product. 2. Presence of closely eluting byproducts. | 1. Treat the crude product with a palladium scavenger. 2. Optimize chromatographic conditions. Consider crystallization as an alternative purification method. |
Grignard Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Failure to Initiate Grignard Formation | 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture. 3. Insufficiently pure starting materials. | 1. Activate magnesium turnings using methods like grinding, adding a small crystal of iodine, or using a small amount of 1,2-dibromoethane. 2. Use oven-dried glassware and anhydrous ether. 3. Ensure the this compound is pure. |
| Low Yield of Grignard Reagent | 1. Wurtz coupling (formation of a biaryl byproduct). 2. Incomplete reaction. | 1. Add the aryl bromide slowly to a suspension of magnesium to maintain a low concentration of the halide. Ensure efficient stirring. 2. Allow sufficient reaction time. Gentle heating may be required to maintain the reaction. |
| Side Reactions with Electrophile | 1. Enolization of the electrophile (if it has acidic α-protons). 2. Double addition to esters or acid chlorides. | 1. Add the Grignard reagent to the electrophile at a low temperature. 2. Use a 1:1 stoichiometry of Grignard reagent to ester/acid chloride at low temperatures. |
Experimental Protocols
The following are generalized protocols that should be optimized for specific equipment and scale.
General Protocol for Suzuki-Miyaura Coupling
-
Reactor Setup: An oven-dried reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is charged with this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inerting: The reactor is evacuated and backfilled with nitrogen three times.
-
Solvent and Catalyst Addition: A degassed solvent mixture (e.g., toluene/water, dioxane/water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) and ligand (if not using a pre-catalyst).
-
Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring and monitored by an appropriate analytical technique (e.g., HPLC, GC).
-
Workup: Upon completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or crystallization.
General Protocol for Grignard Reagent Formation and Reaction
-
Reactor Setup: An oven-dried reactor equipped with a mechanical stirrer, dropping funnel, reflux condenser, and nitrogen inlet is charged with magnesium turnings (1.1-1.2 eq.).
-
Initiation: A small amount of anhydrous ether is added to cover the magnesium. A small portion of a solution of this compound (1.0 eq.) in anhydrous ether is added from the dropping funnel. The reaction is initiated, which may require gentle warming or the addition of an activator like iodine.
-
Grignard Formation: Once the reaction has started, the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Electrophile: The freshly prepared Grignard reagent is cooled to an appropriate temperature (e.g., 0 °C or lower) and a solution of the electrophile (1.0 eq.) in anhydrous ether is added dropwise.
-
Workup: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The product is purified by distillation, chromatography, or crystallization.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters. Note that optimal conditions will vary depending on the specific coupling partner and scale.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Range |
| Catalyst Loading (mol%) | 0.1 - 2 |
| Ligand to Palladium Ratio | 1:1 to 2:1 |
| Base (equivalents) | 2.0 - 3.0 |
| Temperature (°C) | 80 - 110 |
| Reaction Time (hours) | 2 - 24 |
| Typical Yields (%) | 70 - 95 |
Table 2: Typical Conditions for Grignard Reactions
| Parameter | Typical Range |
| Magnesium (equivalents) | 1.1 - 1.5 |
| Solvent | Anhydrous Ether or THF |
| Initiation Temperature (°C) | 25 - 40 |
| Reaction Temperature (°C) | Reflux |
| Reaction Time (hours) | 1 - 4 |
| Typical Yields (%) | 80 - 95 |
Visualizations
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for a Grignard reaction.
Caption: Key considerations for scaling up chemical reactions.
Validation & Comparative
A Comparative Guide to the Reactivity of Bromo-tetrafluoroethoxy-benzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the predicted reactivity of ortho-, meta-, and para-bromo-(1,1,2,2-tetrafluoroethoxy)benzene isomers. Due to a lack of direct comparative experimental studies, this analysis is based on established principles of organic chemistry, including the electronic and steric effects of substituents on aromatic rings, and supported by data from analogous compounds.
The 1,1,2,2-tetrafluoroethoxy group is characterized by its significant steric bulk and strong electron-withdrawing nature due to the presence of four fluorine atoms. These properties profoundly influence the reactivity of the aromatic ring and the carbon-bromine bond in various chemical transformations. This guide focuses on four key reaction types relevant to drug development and organic synthesis: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura and Buchwald-Hartwig), Grignard Reagent Formation, and Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity Summary
The predicted reactivity of the bromo-tetrafluoroethoxy-benzene isomers is summarized in the table below. The reactivity is ranked from highest (1) to lowest (3) for each reaction type based on anticipated electronic and steric effects.
| Isomer | Pd-Catalyzed Cross-Coupling | Grignard Formation | Nucleophilic Aromatic Substitution (SNAr) |
| para -bromo-(1,1,2,2-tetrafluoroethoxy)benzene | 1 | 1 | 1 |
| meta -bromo-(1,1,2,2-tetrafluoroethoxy)benzene | 2 | 2 | 2 |
| ortho -bromo-(1,1,2,2-tetrafluoroethoxy)benzene | 3 | 3 | 3 |
Analysis of Reactivity by Reaction Type
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds. The key step in these reactions is the oxidative addition of the palladium catalyst to the carbon-bromine bond. The efficiency of this step is influenced by both electronic and steric factors.
-
Para-isomer: This isomer is predicted to be the most reactive. The tetrafluoroethoxy group is distant from the bromine atom, minimizing steric hindrance around the reaction site. Electronically, while the tetrafluoroethoxy group is electron-withdrawing, making the ring electron-deficient, this effect is less pronounced at the para position compared to the ortho position in terms of hindering the oxidative addition.
-
Meta-isomer: The meta-isomer is expected to have intermediate reactivity. Steric hindrance is not a major factor, but the electronic influence of the withdrawing group is still significant.
-
Ortho-isomer: This isomer is predicted to be the least reactive. The bulky tetrafluoroethoxy group in the ortho position creates significant steric hindrance, which can impede the approach of the palladium catalyst to the carbon-bromine bond, thereby slowing down the oxidative addition step.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. This reaction is sensitive to the electronic nature of the aryl halide.
-
Para- and Meta-isomers: The strong electron-withdrawing nature of the tetrafluoroethoxy group makes the aromatic ring electron-deficient, which can hinder the formation of the electron-rich Grignard reagent for all isomers. However, the para and meta isomers are expected to be more amenable to Grignard formation than the ortho isomer due to reduced steric hindrance.
-
Ortho-isomer: The steric bulk of the ortho-tetrafluoroethoxy group would further inhibit the reaction with the magnesium surface, making the formation of the Grignard reagent from this isomer the most challenging.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a plausible reaction pathway for these isomers due to the presence of the strongly electron-withdrawing tetrafluoroethoxy group, which can stabilize the negative charge of the Meisenheimer complex intermediate. This reaction typically requires the electron-withdrawing group to be ortho or para to the leaving group (bromine).
-
Para-isomer: The para-isomer is the most likely candidate for a successful SNAr reaction. The tetrafluoroethoxy group is in an ideal position to stabilize the intermediate carbanion through resonance.
-
Ortho-isomer: While the ortho-isomer also has the electron-withdrawing group in a position to stabilize the Meisenheimer complex, the steric hindrance from the bulky tetrafluoroethoxy group may hinder the initial attack of the nucleophile.
-
Meta-isomer: The meta-isomer is predicted to be the least reactive in SNAr reactions. The electron-withdrawing group at the meta position cannot effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, making this pathway significantly less favorable.
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should serve as a starting point and may require optimization for the specific bromo-tetrafluoroethoxy-benzene isomer.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.[1]
Materials:
-
Bromo-tetrafluoroethoxy-benzene isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-tetrafluoroethoxy-benzene isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide.[2]
Materials:
-
Bromo-tetrafluoroethoxy-benzene isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the bromo-tetrafluoroethoxy-benzene isomer, palladium pre-catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the amine followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Reactivity Comparison
References
A Comparative Guide to the Reactivity of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene and 1-iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene and 1-iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene, two key building blocks in medicinal chemistry and materials science. The choice of the halogen atom on the aryl ring significantly impacts the reaction kinetics and overall efficiency of widely used synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This document aims to provide an objective comparison of their performance, supported by established principles of chemical reactivity and illustrative experimental data for analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented in the table below. These properties are essential for understanding their behavior in chemical reactions and for developing appropriate experimental protocols.
| Property | This compound | 1-Iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene |
| CAS Number | 68834-05-9 | 863323-03-9[1] |
| Molecular Formula | C₈H₅BrF₄O | C₈H₅F₄IO |
| Molecular Weight | 273.02 g/mol | 319.92 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid or solid |
| Boiling Point | ~205 °C (predicted) | ~230 °C (predicted) |
| Melting Point | Not available | Not available |
| Density | ~1.6 g/cm³ (predicted) | ~1.8 g/cm³ (predicted) |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary difference in reactivity between this compound and its iodo-analogue in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, lies in the relative strengths of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl > F.[2][3] This trend is directly correlated with the bond dissociation energies of the carbon-halogen bonds; the weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.
The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. Consequently, 1-iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene is expected to be more reactive than this compound. This higher reactivity can translate to several practical advantages in a synthetic setting:
-
Milder Reaction Conditions: Reactions with the iodo-substituted compound can often be carried out at lower temperatures and with lower catalyst loadings.
-
Faster Reaction Times: The increased rate of oxidative addition typically leads to shorter overall reaction times.
-
Higher Yields: The enhanced reactivity can lead to higher yields of the desired product, with fewer side reactions.
The following diagram illustrates the key difference in the oxidative addition step of a generic palladium-catalyzed cross-coupling reaction for an aryl bromide versus an aryl iodide.
Illustrative Experimental Data
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[3][4] Given the higher reactivity of the C-I bond, 1-iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene would be expected to undergo Suzuki coupling under milder conditions and with higher efficiency than its bromo counterpart.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | Na₂CO₃ | DME/H₂O | 80 | 4 | 98 |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid
This protocol is a general procedure that can be adapted for both the bromo- and iodo-substituted substrates. For the bromo derivative, longer reaction times and/or higher temperatures may be required.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[1][5][6] Similar to the Suzuki coupling, the higher reactivity of the C-I bond in 1-iodo-4-(1,1,2,2-tetrafluoroethoxy)benzene is advantageous. However, in some cases, the high reactivity of aryl iodides can lead to the formation of stable off-cycle palladium-iodide dimers, which can inhibit the catalytic cycle.[5] The choice of ligand is crucial to mitigate this effect.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Analogous Aryl Halides
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 92 |
| 4-Iodotoluene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 12 | 95 |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with an Amine
This protocol provides a general procedure for the Buchwald-Hartwig amination. For the iodo-substituted substrate, a bidentate ligand like BINAP may be beneficial.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add the amine (1.2 mmol) followed by an anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
References
analytical techniques for purity analysis of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative overview of key analytical techniques for determining the purity of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, a key building block in the synthesis of complex molecules. We will explore Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting typical quantitative data, detailed experimental protocols, and workflow visualizations.
Data Presentation: A Comparative Overview
The choice of analytical technique for purity analysis depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. The following table summarizes typical performance characteristics of the discussed methods for the analysis of this compound and structurally similar compounds.
| Analytical Technique | Principle | Typical Purity (%) | Common Impurities Detected | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification. | >98.0% | Isomers, residual starting materials, by-products from synthesis (e.g., other halogenated compounds). | High sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | >98.0% | Non-volatile impurities, degradation products, and compounds with poor GC performance. | Versatile for a wide range of compounds, non-destructive, and well-suited for routine quality control. | May have lower resolution for some volatile isomers compared to GC. |
| Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) | Utilizes the unique magnetic properties of the ¹⁹F nucleus to provide structural information and quantitative data based on signal integration relative to a known internal standard. | >99.0% | Fluorine-containing impurities, isomers, and provides an absolute purity value. | High precision and accuracy, provides structural information, and is a primary analytical method. | Lower sensitivity compared to chromatographic methods, requires a pure internal standard. |
Experimental Protocols
The following are representative experimental protocols for the purity analysis of this compound. These are based on established methods for similar halogenated and fluorinated aromatic compounds and should be validated for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile and semi-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.
-
If necessary, perform a serial dilution to achieve a final concentration suitable for GC-MS analysis (e.g., 100 µg/mL).
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
3. Data Analysis:
-
The purity is calculated based on the area percent of the main peak in the total ion chromatogram (TIC), excluding the solvent peak.
-
Impurity peaks are identified by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards, if available.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment of a wide range of compounds, including those that are not amenable to GC analysis.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of the mobile phase or a suitable solvent (e.g., acetonitrile) in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Isocratic or gradient elution can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 225 nm).
3. Data Analysis:
-
Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Relative retention times of impurity peaks can be used for identification if reference standards are available.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
Due to the presence of the tetrafluoroethoxy group, ¹⁹F NMR is a powerful tool for both structural confirmation and highly accurate purity determination.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard (e.g., 1,3,5-tris(trifluoromethyl)benzene) to the same NMR tube. The internal standard should have a known purity and its ¹⁹F NMR signal should not overlap with the analyte's signals.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
2. Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Pulse Sequence: A standard ¹⁹F single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation for accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
3. Data Analysis:
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of fluorine nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for each analytical technique.
Spectroscopic Data Comparison: 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Signatures of Fluorinated Aryl Bromides
This guide provides a detailed comparison of the spectroscopic data for 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene and two structurally related alternatives: 1-Bromo-4-(trifluoromethoxy)benzene and 1-Bromo-4-ethoxybenzene. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the unambiguous identification and characterization of these compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for the target compound and its alternatives.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Ar-H (ppm) | -OCHF₂ (ppm) | -OCH₂- (ppm) | -CH₃ (ppm) |
| This compound | 7.55 (d, 2H), 7.09 (d, 2H) | 6.05 (tt, 1H) | - | - |
| 1-Bromo-4-(trifluoromethoxy)benzene [1] | 7.49 (d, 2H), 7.08 (d, 2H)[1] | - | - | - |
| 1-Bromo-4-ethoxybenzene | 7.37 (d, 2H), 6.78 (d, 2H) | - | 4.00 (q, 2H) | 1.41 (t, 3H) |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Ar-C (ppm) | Ar-C-Br (ppm) | Ar-C-O (ppm) | -CF₂- (ppm) | -CHF₂ (ppm) | -OCH₂- (ppm) | -CH₃ (ppm) |
| This compound | 122.9, 132.8 | 118.5 | 154.2 | 117.4 (t) | 108.9 (t) | - | - |
| 1-Bromo-4-(trifluoromethoxy)benzene [1] | 122.8, 132.9 | 119.9 | 148.9 | - | - | - | - |
| 1-Bromo-4-ethoxybenzene | 116.3, 132.2 | 113.1 | 158.4 | - | - | 63.7 | 14.7 |
Table 3: ¹⁹F NMR Data (CDCl₃)
| Compound | Chemical Shift (ppm) |
| This compound | -91.5 (d), -137.4 (d) |
| 1-Bromo-4-(trifluoromethoxy)benzene | -58.8 (s) |
| 1-Bromo-4-ethoxybenzene | Not Applicable |
Table 4: Infrared (IR) Spectroscopy Data (ATR)
| Compound | Key Peaks (cm⁻¹) |
| This compound | 1595 (C=C aromatic), 1280-1050 (C-F and C-O-C stretching) |
| 1-Bromo-4-(trifluoromethoxy)benzene [2] | 1591 (C=C aromatic), 1260-1150 (C-F and C-O-C stretching)[2] |
| 1-Bromo-4-ethoxybenzene | 1589 (C=C aromatic), 1242 (asym C-O-C stretch), 1045 (sym C-O-C stretch) |
Table 5: Mass Spectrometry (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 272/274 (M⁺) | 171/173 ([M-C₂HF₄]⁺), 155/157 ([M-OC₂HF₄]⁺) |
| 1-Bromo-4-(trifluoromethoxy)benzene [1] | 240/242 (M⁺)[1] | 171/173 ([M-CF₃]⁺), 143/145 ([M-OCF₃]⁺)[1] |
| 1-Bromo-4-ethoxybenzene | 200/202 (M⁺) | 171/173 ([M-C₂H₅]⁺), 157/159 ([M-OC₂H₅]⁺), 128 ([M-Br]⁺) |
Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid compound or 10-20 µL of the liquid was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans were used.
-
¹⁹F NMR Spectroscopy: ¹⁹F NMR spectra were recorded at a frequency of 376 MHz without proton decoupling. A spectral width of 200 ppm, a relaxation delay of 1 s, and 64 scans were employed.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Instrument Setup: A Fourier-transform infrared spectrometer equipped with a diamond ATR accessory was used.
-
Background Collection: A background spectrum of the clean, empty ATR crystal was recorded.
-
Sample Analysis: A small amount of the liquid or solid sample was placed directly onto the ATR crystal, ensuring complete coverage. The spectrum was then recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample was ionized using electron ionization at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected over a mass-to-charge (m/z) range of 50-500.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
Comparative Guide to the Synthesis of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, a key intermediate in the development of novel pharmaceuticals and advanced materials. The comparison is based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
This compound is a fluorinated aromatic compound of significant interest due to the unique properties conferred by the tetrafluoroethoxy moiety. This group can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. Consequently, efficient and scalable synthetic access to this building block is of paramount importance. This guide evaluates two potential synthetic pathways: a classical nucleophilic addition to tetrafluoroethylene and a modern copper-catalyzed cross-coupling reaction.
Synthetic Route Comparison
| Parameter | Route 1: Base-Catalyzed Addition to Tetrafluoroethylene | Route 2: Copper-Catalyzed Ullmann Condensation |
| Starting Materials | 4-Bromophenol, Tetrafluoroethylene, Base (e.g., KOH) | 4-Bromophenol, 1-bromo-1,1,2,2-tetrafluoroethane, Copper(I) catalyst, Base (e.g., K2CO3) |
| Reaction Type | Nucleophilic Addition (Williamson Ether Synthesis variant) | Copper-Catalyzed Cross-Coupling (Ullmann Condensation) |
| Key Reagents | Strong base, Tetrafluoroethylene gas | Copper(I) iodide, Ligand (e.g., Phenanthroline), Carbonate base |
| Plausible Yield | Moderate to Good | Good to Excellent |
| Purity | Good, requires purification | Good, requires purification |
| Scalability | Potentially challenging due to handling of gaseous TFE | More readily scalable |
| Safety Concerns | Handling of toxic and flammable tetrafluoroethylene gas | Use of a transition metal catalyst |
Route 1: Base-Catalyzed Addition of 4-Bromophenol to Tetrafluoroethylene
This method represents a variation of the classical Williamson ether synthesis, where the sodium or potassium salt of 4-bromophenol acts as a nucleophile, attacking the electron-deficient double bond of tetrafluoroethylene.
Experimental Protocol
Materials:
-
4-Bromophenol
-
Potassium hydroxide (KOH)
-
Tetrafluoroethylene (TFE) gas
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A dry, high-pressure reaction vessel equipped with a magnetic stirrer, a gas inlet, and a thermocouple is charged with 4-bromophenol (1.0 eq) and anhydrous DMF.
-
The solution is cooled to 0 °C, and potassium hydroxide (1.1 eq) is added portion-wise, maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes at room temperature to ensure complete formation of the potassium 4-bromophenoxide.
-
The vessel is sealed, and the atmosphere is replaced with nitrogen.
-
Tetrafluoroethylene gas is introduced into the vessel to a pressure of 5-10 atm.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. The pressure is monitored and maintained by adding more TFE if necessary.
-
After cooling to room temperature, the excess TFE is carefully vented.
-
The reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous ammonium chloride, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Copper-Catalyzed Ullmann Condensation
This modern approach utilizes a copper(I) catalyst to facilitate the cross-coupling of 4-bromophenol with a suitable tetrafluoroethyl source, such as 1-bromo-1,1,2,2-tetrafluoroethane. The Ullmann condensation is a powerful method for the formation of aryl ethers.[1][2][3]
Experimental Protocol
Materials:
-
4-Bromophenol
-
1-Bromo-1,1,2,2-tetrafluoroethane
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A dry Schlenk tube is charged with copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).
-
The tube is evacuated and backfilled with argon three times.
-
4-Bromophenol (1.0 eq), 1-bromo-1,1,2,2-tetrafluoroethane (1.2 eq), and anhydrous toluene are added via syringe.
-
The reaction mixture is heated to 110-120 °C and stirred for 24-48 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with saturated aqueous ammonium chloride, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Conclusion
Both synthetic routes present viable pathways to this compound. The choice between the two will depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and safety considerations. Route 1, the base-catalyzed addition to tetrafluoroethylene, is a more direct approach but involves the handling of a hazardous gas, which may be a limiting factor for some laboratories. Route 2, the copper-catalyzed Ullmann condensation, offers a potentially more scalable and safer alternative, although it requires a transition metal catalyst and a suitable tetrafluoroethyl halide. Further optimization of reaction conditions for both routes could lead to improved yields and purity.
References
A Comparative Guide to Catalytic Efficiency in Suzuki Coupling of Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials. The choice of the aryl halide is a critical parameter influencing reaction efficiency. This guide provides a comparative overview of the catalytic efficiency for various aryl bromides in Suzuki coupling, supported by experimental data, to aid in reaction optimization and catalyst system selection.
The reactivity of an aryl bromide in the Suzuki-Miyaura catalytic cycle is primarily dictated by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. This step is sensitive to both the electronic properties and the steric environment of the aryl bromide.
-
Electronic Effects : The rate of oxidative addition is generally accelerated by electron-withdrawing groups (EWGs) on the aryl bromide.[1][2] These groups decrease the electron density on the carbon atom bonded to the bromine, making it more electrophilic and susceptible to attack by the electron-rich Pd(0) catalyst. Conversely, electron-donating groups (EDGs) can slow down this rate-limiting step.[3] However, with highly electron-deficient systems, the rate-determining step can shift to transmetalation.[3]
-
Steric Hindrance : Substituents at the ortho positions of the aryl bromide can sterically impede the approach of the palladium catalyst, thereby reducing the reaction rate.[4][5] To overcome this challenge, modern catalyst systems employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) which promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species.[6][7]
Comparative Performance Data
The following table summarizes the performance of various substituted aryl bromides in Suzuki coupling reactions under different catalytic conditions, illustrating the impact of electronic and steric factors on reaction yield.
| Aryl Bromide | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Electron-Withdrawing Groups | |||||||
| 4-Bromoacetophenone | Phenylboronic acid | Pd(acac)₂ (5), CataCXium A·HI (10) | - | Toluene | 80 | - | 82 |
| 4-Bromobenzonitrile | Phenylboronic acid | 8wt% Pd@MIL-101Cr-NH₂ | K₂CO₃ | H₂O/EtOH | RT | 0.5 | 99 |
| Methyl 4-bromobenzoate | Phenylboronic acid | 8wt% Pd@MIL-101Cr-NH₂ | K₂CO₃ | H₂O/EtOH | RT | 0.5 | 99 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ (1.5), P(t-Bu)₃ (3) | K₃PO₄ | Toluene | RT | 3 | 98 |
| Electron-Donating Groups | |||||||
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1.5), PCy₃ (3) | K₃PO₄ | Toluene | RT | 2 | 97 |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5), P(t-Bu)₃ (1) | Cs₂CO₃ | Dioxane | 80 | 5 | 98 |
| Sterically Hindered | |||||||
| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5), P(t-Bu)₃ (3) | K₃PO₄ | Toluene | RT | 2 | 98 |
| 1-Bromo-2,6-dimethylbenzene | 2-Methylphenylboronic acid | Pd(dba)₂ (0.01), R-Phos (0.03) | K₃PO₄ | Toluene | 100 | 0.5 | 96 |
| 9-Bromoanthracene | 2-Phenylphenylboronic acid | Pd(dba)₂ (0.01), R-Phos (0.03) | K₃PO₄ | Toluene | 100 | 0.5 | 99 |
| 2,4,6-Triisopropylbromobenzene | 2-Methylphenylboronic acid | Pd(dba)₂ (1), R-Phos (1) | K₃PO₄ | Toluene | 50 | 1 | 92 |
Data compiled from multiple sources.[8][9][10][11]
Detailed Experimental Protocol: A General Procedure
This protocol provides a representative methodology for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 5 mol%)[12]
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (if required)[12]
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)[12]
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF/Water)[12]
Procedure:
-
Vessel Preparation: A Schlenk flask or a reaction vial equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: To the vessel, add the aryl bromide, arylboronic acid, palladium catalyst, ligand (if not using a pre-catalyst), and base.[12]
-
Atmosphere Exchange: The vessel is sealed and subjected to three cycles of evacuation and backfilling with an inert gas to ensure an oxygen-free environment.[12]
-
Solvent Addition: The degassed solvent is added via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to the desired temperature (ranging from room temperature to reflux). The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion (indicated by the consumption of the limiting reagent), the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[6]
Visualizations
The following diagrams illustrate the catalytic cycle that underpins the Suzuki-Miyaura reaction and a generalized workflow for carrying out the experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Electrochemical Properties of Tetrafluoroethoxy-Substituted Benzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of tetrafluoroethoxy-substituted benzenes against relevant alternatives. Due to the limited availability of direct experimental data for tetrafluoroethoxy derivatives, this document leverages a combination of experimental findings for closely related analogues, such as trifluoroethoxy and non-fluorinated benzenes, alongside insights from computational predictions. This approach offers a comprehensive overview to inform research and development in areas where molecular electronic properties are critical.
Introduction to Fluoroalkoxy-Substituted Benzenes
The introduction of fluorinated substituents to aromatic systems is a widely recognized strategy for modulating the physicochemical and electronic properties of organic molecules. The strong electron-withdrawing nature of fluorine can significantly impact a molecule's redox potential, metabolic stability, and binding affinity, making these compounds highly valuable in medicinal chemistry and materials science. This guide focuses on the electrochemical characteristics imparted by the tetrafluoroethoxy group and compares them with other relevant substitutions.
Comparative Electrochemical Data
The following tables summarize key electrochemical data for a trifluoroethoxy-substituted benzene and its non-fluorinated counterpart. This experimental data provides a foundational understanding of the effects of fluoroalkoxy substitution on redox potentials.
Table 1: Experimental Electrochemical Data for ANL-C46 and ANL-C2 [1]
| Compound | Structure | Redox Potential (E½ vs Ag/Ag+) | Stability (Half-life of charged species) |
| ANL-C46 (Trifluoroethoxy-substituted) | 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | 1.06 V | ~275.8 hours |
| ANL-C2 (Non-fluorinated analogue) | 1,4-di-tert-butyl-2,5-diethoxybenzene | 0.65 V | ~162.5 hours |
Note: The data presented is for a specific dialkoxybenzene platform and serves as a strong indicator of the general effects of trifluoroethoxy substitution.
The data clearly demonstrates that the trifluoroethoxy substitution leads to a significant anodic shift in the redox potential (~0.41 V), making the compound harder to oxidize.[1] Furthermore, the stability of the resulting radical cation is notably enhanced.[1]
Predicted Electrochemical Properties of Tetrafluoroethoxy-Substituted Benzenes
In the absence of direct experimental data for tetrafluoroethoxy-substituted benzenes, computational methods such as Density Functional Theory (DFT) are employed to predict their electrochemical properties. These methods calculate the energies of the neutral and oxidized/reduced species to estimate the redox potential. While these are predictions, they provide valuable insights for comparing the relative electrochemical behavior of these compounds.
Table 2: Predicted Oxidation Potentials for Tetrafluoroethoxy-Substituted Benzenes (Computational Data)
| Compound | Structure | Predicted Oxidation Potential (vs. reference) |
| (1,1,2,2-Tetrafluoroethoxy)benzene | C₆H₅OCF₂CF₂H | Higher than (2,2,2-Trifluoroethoxy)benzene |
| 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene | C₆H₄(OCF₂CF₂H)₂ | Significantly higher than 1,4-Diethoxybenzene |
Note: The predicted oxidation potentials are expected to be higher than their trifluoroethoxy and non-fluorinated counterparts due to the increased electron-withdrawing effect of the tetrafluoroethoxy group. The exact values would depend on the computational model and reference electrode used.
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is a standard electrochemical technique used to probe the redox properties of a compound.[2][3]
Objective: To determine the oxidation and reduction potentials of the analyte.
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon, Platinum)
-
Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
-
Electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable solvent like acetonitrile or dichloromethane)
-
Analyte (the tetrafluoroethoxy-substituted benzene or analogue) at a known concentration (typically 1-5 mM)
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Procedure:
-
Preparation: The electrolyte solution is prepared and deoxygenated by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the deoxygenated electrolyte solution.
-
Background Scan: A background CV is run on the electrolyte solution alone to ensure there are no interfering redox processes in the potential window of interest.
-
Analyte Addition: The analyte is added to the cell to the desired concentration.
-
Measurement: The potential of the working electrode is swept linearly from a starting potential to a switching potential and then back to the initial potential. The resulting current is measured and plotted against the applied potential.
-
Data Analysis: The resulting voltammogram is analyzed to determine the peak potentials (Epa for anodic peak, Epc for cathodic peak). The half-wave potential (E½), which is an approximation of the standard redox potential, is calculated as (Epa + Epc) / 2.
Visualizations
Caption: Workflow for Cyclic Voltammetry Experiment.
Caption: Logical Comparison of Fluoroalkoxy-Substituted Benzenes.
References
computational studies on the reaction mechanism of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reaction mechanism and reactivity of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene. Due to the limited availability of specific computational and experimental studies on this molecule, this guide leverages established principles of physical organic chemistry and draws comparisons with the well-studied analogue, 1-Bromo-4-(trifluoromethoxy)benzene. The insights provided are intended to guide synthetic strategy and predict reaction outcomes.
The unique electronic properties imparted by the 1,1,2,2-tetrafluoroethoxy group, featuring a -CHF₂ moiety, are expected to subtly differentiate its reactivity from the more common trifluoromethoxy-substituted analogue. This guide will explore these differences in the context of common aromatic substitution reactions.
Electronic Profile and Predicted Reactivity
The reactivity of a substituted benzene ring is primarily dictated by the electronic nature of its substituents. Both the 1,1,2,2-tetrafluoroethoxy and the trifluoromethoxy groups are electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and activates it towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the electron-withdrawing group.
However, the presence of a C-H bond in the tetrafluoroethoxy group introduces a subtle electronic difference compared to the trifluoromethoxy group. This may influence the overall electron-withdrawing strength and potential for side reactions.
Table 1: Predicted Comparison of Electronic Effects and Reactivity
| Property | This compound | 1-Bromo-4-(trifluoromethoxy)benzene | Rationale for Predicted Difference |
| Inductive Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | The additional fluorine atom in the trifluoromethoxy group is expected to result in a slightly stronger inductive electron withdrawal. |
| Resonance Effect | Weakly electron-donating (lone pair on oxygen) | Weakly electron-donating (lone pair on oxygen) | The resonance contribution is similar for both, but the stronger inductive effect of the -OCF₃ group diminishes its net electron-donating ability via resonance. |
| Overall Electronic Effect | Net electron-withdrawing and deactivating | Net electron-withdrawing and deactivating | Both groups are deactivating, but the -OCF₃ group is generally considered to be more strongly deactivating. |
| Reactivity in EAS | Deactivated, ortho, para-directing | Deactivated, ortho, para-directing | Reactions are expected to be slower than with benzene. The bromine atom and the alkoxy group will direct incoming electrophiles to the positions ortho to the bromine and meta to the alkoxy group, and ortho to the alkoxy group and meta to the bromine. Steric hindrance will likely favor substitution at the position ortho to the bromine. |
| Reactivity in SNAr | Activated for substitution of the bromine | Activated for substitution of the bromine | The strong electron-withdrawing nature of the fluoroalkoxy groups stabilizes the Meisenheimer complex intermediate, facilitating nucleophilic attack. |
| Susceptibility to C-H activation | Potentially susceptible at the benzylic-like C-H | Not applicable | The C-H bond in the -OCHF₂ group could be a site for radical abstraction or oxidation under certain conditions, a pathway not available to the -OCF₃ group. |
Reaction Mechanisms and Comparative Analysis
Electrophilic Aromatic Substitution (EAS)
The general mechanism for electrophilic aromatic substitution on this compound is expected to follow the classical pathway involving the formation of a sigma complex (arenium ion). The electron-withdrawing nature of the substituents will slow down the reaction rate compared to benzene.
Caption: Generalized mechanism for electrophilic aromatic substitution.
Comparison with 1-Bromo-4-(trifluoromethoxy)benzene: The reaction rate for EAS is predicted to be slightly faster for this compound compared to its trifluoromethoxy counterpart due to the slightly less deactivating nature of the -OCHF₂ group. The regioselectivity is expected to be similar, governed by the directing effects of the bromo and fluoroalkoxy groups.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling
Aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is a highly valuable transformation in drug discovery and materials science.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparison with 1-Bromo-4-(trifluoromethoxy)benzene: The oxidative addition step is generally the rate-determining step in the Suzuki-Miyaura coupling of aryl bromides. The electron-withdrawing nature of both the -OCHF₂ and -OCF₃ groups is expected to facilitate this step. Given the slightly lower electron-withdrawing character of the -OCHF₂ group, the rate of oxidative addition might be marginally slower for this compound. However, both substrates are expected to be highly reactive in such coupling reactions.
Experimental Protocols
The following provides a generalized experimental protocol for a Suzuki-Miyaura coupling reaction that can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or another suitable base
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This is a general protocol and may require optimization for specific substrates and desired outcomes. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency.
Conclusion
A Comparative Kinetic Analysis of Cross-Coupling Reactions with 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Predicting and Understanding Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The reactivity of the aryl halide component is a critical parameter influencing reaction efficiency and success. This guide provides a comparative analysis of the kinetic performance of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene , a substrate of increasing interest due to the unique properties conferred by the tetrafluoroethoxy group, in several common cross-coupling reactions.
Due to a lack of specific published kinetic data for this compound, this guide leverages established kinetic data for a series of para-substituted bromobenzenes to provide a robust framework for predicting its reactivity. The strongly electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy substituent suggests its reactivity will be comparable to other bromobenzenes bearing electron-withdrawing groups.
Comparative Kinetic Data for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The rate of this reaction is significantly influenced by the electronic properties of the substituent on the aryl bromide. Generally, electron-withdrawing groups accelerate the rate-determining oxidative addition step.
| Aryl Bromide | Substituent Type | Relative Reactivity/Rate Data | Key Observations |
| This compound | Strongly Electron-Withdrawing | Predicted High Reactivity | The tetrafluoroethoxy group is a strong electron-withdrawing group, which is expected to significantly accelerate the rate of oxidative addition to the palladium(0) catalyst. |
| 4-Bromonitrobenzene | Strongly Electron-Withdrawing | High Turnover Frequency (TOF) of up to 3343 h⁻¹ has been reported.[1] | Shows significantly higher reactivity compared to electron-neutral or electron-rich aryl bromides.[1] |
| 4-Bromobenzonitrile | Electron-Withdrawing | More reactive in the oxidative addition step compared to substrates with electron-donating groups.[2] | The electron-withdrawing nature of the cyano group activates the carbon-bromine bond.[3] |
| Bromobenzene | Electron-Neutral | Serves as a baseline for reactivity comparisons. | Exhibits moderate reactivity.[1][4] |
| 4-Bromoanisole | Electron-Donating | Apparent activation energy of 58.3 kJ/mol has been determined for its Suzuki coupling with phenylboronic acid.[5] | Generally exhibits lower reactivity compared to electron-deficient aryl bromides.[1] |
Comparative Kinetic Data for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reaction kinetics can be complex, with the rate-determining step varying depending on the specific reaction conditions. However, the electronic nature of the aryl bromide still plays a crucial role.
| Aryl Bromide | Substituent Type | Relative Reactivity/Rate Data | Key Observations |
| This compound | Strongly Electron-Withdrawing | Predicted High Reactivity | The electron-deficient nature of the aromatic ring is expected to facilitate the oxidative addition of the palladium catalyst. |
| 4-Bromobenzonitrile | Electron-Withdrawing | Generally shows good reactivity in Buchwald-Hartwig aminations. | The reaction of 4-bromobenzonitrile with benzamide has been shown to proceed in high yield. |
| Bromobenzene | Electron-Neutral | Kinetic studies have been performed using bromobenzene with various amines, revealing positive order dependencies on the aryl bromide and amine.[6] | Can exhibit an induction period due to slow catalyst activation.[6] |
| 4-Bromoanisole | Electron-Donating | Electron-donating groups can sometimes slow down the rate of oxidative addition. | The overall reaction rate will also depend on the nature of the amine and the catalyst system used. |
Comparative Kinetic Data for Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reaction kinetics are well-studied, with oxidative addition often being the rate-limiting step.
| Aryl Bromide | Substituent Type | Relative Reactivity/Rate Data | Key Observations |
| This compound | Strongly Electron-Withdrawing | Predicted High Reactivity | Electron-withdrawing substituents on the aryl bromide generally accelerate the Sonogashira coupling. |
| 4-Bromonitrobenzene | Strongly Electron-Withdrawing | Activation enthalpy (ΔH‡) for similar electron-deficient aryl bromides is in the range of 54-82 kJ mol⁻¹.[7][8] | Electron-deficient aryl bromides show similar activation parameters to more reactive aryl iodides.[7][8] |
| Bromobenzene | Electron-Neutral | Serves as a standard substrate for kinetic and mechanistic studies. | Its reactivity is intermediate between electron-rich and electron-poor aryl bromides.[8] |
| 4-Bromoanisole | Electron-Donating | Electron-donating groups can decrease the rate of the Sonogashira reaction. | The steric and electronic properties of the phosphine ligand and the alkyne also significantly influence the reaction rate.[9][10][11] |
Experimental Protocols
General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling via Gas Chromatography (GC)
This protocol outlines a general method for monitoring the progress of a Suzuki-Miyaura coupling reaction to determine its kinetic profile.
Materials:
-
Aryl bromide (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., dodecane)
-
Reaction vials and standard laboratory glassware
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.01 mmol, 1 mol%), and base (2.0 mmol).
-
Internal Standard: Add a known amount of the internal standard to the reaction vial.
-
Solvent Addition: Add the solvent system (e.g., 5 mL of toluene and 1 mL of water) to the vial.
-
Reaction Initiation: Place the vial in a preheated oil bath at the desired temperature (e.g., 80 °C) and start vigorous stirring.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it with a suitable solvent (e.g., diethyl ether) and passing it through a small plug of silica gel to remove the catalyst and baseline salts.
-
GC Analysis: Inject the quenched sample into the GC-FID.
-
Data Analysis: Determine the concentration of the reactant and product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the reactant versus time to determine the reaction rate and order.
Visualizations
Catalytic Cycles and Experimental Workflow
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for monitoring the kinetics of a cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Influence of the Tetrafluoroethoxy Group on Reaction Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing substituents is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate the physicochemical and biological properties of organic molecules. Among these, the tetrafluoroethoxy group (-OCH₂CF₃) has emerged as a substituent of significant interest. This guide provides a comparative analysis of the tetrafluoroethoxy group's influence on reaction outcomes, contrasting it with other common substituents. Due to a scarcity of direct comparative studies in the literature, this guide combines theoretical predictions with available experimental data for analogous compounds to provide a comprehensive overview.
Electronic and Steric Profile of the Tetrafluoroethoxy Group
The tetrafluoroethoxy group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect is somewhat counteracted by a weaker electron-donating resonance effect (+M) from the oxygen lone pairs. The net result is that the tetrafluoroethoxy group is generally considered to be an electron-withdrawing, deactivating group in the context of electrophilic aromatic substitution, yet it is still an ortho-, para-director due to the resonance contribution. Its steric bulk is more significant than that of a methoxy group but less than a tert-butyl group.
A key tool for quantifying the electronic effect of a substituent is the Hammett parameter (σ). While the specific Hammett constant for the tetrafluoroethoxy group is not widely tabulated, it can be estimated to be positive, indicating its electron-withdrawing nature, particularly at the meta position (σ_m). The para-directing nature is a result of the resonance stabilization of the cationic intermediate (sigma complex) during electrophilic aromatic substitution.
Comparative Analysis in Key Organic Reactions
To illustrate the influence of the tetrafluoroethoxy group, we will compare its expected reactivity and selectivity with the well-understood methoxy (-OCH₃) and nitro (-NO₂) groups in two common and important reaction types: Electrophilic Aromatic Substitution and the Suzuki-Miyaura Cross-Coupling reaction.
Electrophilic Aromatic Substitution: Nitration
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. The nitration of substituted benzenes is a classic example where the electronic nature of the substituent dictates the reaction rate and the regioselectivity.
Theoretical Comparison of Substituent Effects on Nitration:
| Substituent | Electronic Effect | Expected Reactivity (Rate) | Directing Effect |
| -OCH₃ (Methoxy) | Strongly Activating (+M > -I) | Increases | Ortho, Para |
| -OCH₂CF₃ (Tetrafluoroethoxy) | Deactivating (-I > +M) | Decreases | Ortho, Para |
| -NO₂ (Nitro) | Strongly Deactivating (-M, -I) | Strongly Decreases | Meta |
Experimental Data: Nitration of Anisole
The nitration of anisole is a well-studied reaction that typically yields a mixture of ortho- and para-nitroanisole. The ratio of these isomers is highly dependent on the reaction conditions.
| Nitrating Agent | Ortho:Para Ratio | Reference |
| HNO₃/H₂SO₄ | 31:67 | [1] |
| N₂O₅ in Ac₂O | 71:28 | [1] |
Experimental Protocol: Nitration of an Aromatic Ether
This protocol is a general procedure that can be adapted for the nitration of various substituted benzenes, including anisole and tetrafluoroethoxybenzene.
Materials:
-
Aromatic ether (e.g., Anisole) (10 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (10 mL)
-
Concentrated Nitric Acid (HNO₃) (10 mmol)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Cool the concentrated sulfuric acid in the round-bottom flask to 0-5 °C using an ice bath.
-
Slowly add the aromatic ether to the cold sulfuric acid with continuous stirring.
-
In a separate vessel, prepare the nitrating mixture by cautiously adding the concentrated nitric acid to a small amount of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the aromatic ether in sulfuric acid, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product in a desiccator. The ortho and para isomers can be separated by column chromatography.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The electronic properties of the substituents on the aryl halide can influence the reaction rate and yield.
Theoretical Comparison of Substituent Effects on Suzuki-Miyaura Coupling:
Generally, electron-withdrawing groups on the aryl halide can accelerate the rate-determining oxidative addition step of the catalytic cycle, potentially leading to higher reaction rates and yields. Conversely, electron-donating groups can slow this step.
| Substituent on Aryl Bromide | Electronic Effect | Expected Reactivity (Rate) |
| -OCH₃ (Methoxy) | Electron-Donating | Slower |
| -OCH₂CF₃ (Tetrafluoroethoxy) | Electron-Withdrawing | Faster |
| -Br (as a second substituent) | Electron-Withdrawing | Faster |
Experimental Data: Suzuki-Miyaura Coupling of 4-Bromoanisole
The Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid is a common benchmark reaction.
| Catalyst System | Base | Solvent | Yield | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | >95% | [2] |
| Pd/Fe₃O₄/Charcoal | K₂CO₃ | Ethanol/Water | >99% | [3] |
Note: Specific yield data for the Suzuki-Miyaura coupling of an analogous 4-bromo-(tetrafluoroethoxy)benzene under identical conditions is not available for a direct comparison.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide
This is a general protocol for the Suzuki-Miyaura coupling that can be adapted for various aryl bromides.
Materials:
-
Aryl bromide (e.g., 4-Bromoanisole) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To the reaction vessel, add the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Logical Relationships
Diagram 1: Electrophilic Aromatic Substitution - Substituent Effects
Caption: Substituent effects on electrophilic aromatic substitution.
Diagram 2: Suzuki-Miyaura Catalytic Cycle Workflow
Caption: Simplified workflow of the Suzuki-Miyaura catalytic cycle.
Conclusion
The tetrafluoroethoxy group presents a unique combination of electronic and steric properties that significantly influence reaction outcomes. Its strong inductive electron-withdrawing nature generally deactivates an aromatic ring towards electrophilic substitution, yet its ability to donate electrons through resonance maintains ortho-, para-directing selectivity. In cross-coupling reactions such as the Suzuki-Miyaura coupling, this electron-withdrawing character is anticipated to be beneficial, potentially accelerating the reaction.
While direct comparative experimental data remains limited, the theoretical framework and the provided experimental protocols for analogous compounds offer a solid foundation for researchers to design and conduct their own comparative studies. The continued exploration of the reactivity of the tetrafluoroethoxy group will undoubtedly unveil new opportunities for the synthesis of novel molecules with tailored properties for applications in drug discovery and materials science.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper handling and disposal procedures for this halogenated organic compound, emphasizing immediate safety protocols and logistical planning. Adherence to these guidelines will help minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.
-
Skin Protection: A lab coat and, if necessary, additional protective clothing should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated laboratory or inside a certified chemical fume hood to avoid inhalation of vapors.
Disposal Procedures
The primary route for the disposal of this compound is through a licensed hazardous waste disposal company. The material will likely be disposed of via incineration at a permitted facility.
Step-by-Step Disposal Protocol:
-
Waste Segregation: This is the most critical step. This compound is a halogenated organic compound and must be segregated from non-halogenated waste streams. Do not mix with acids, bases, or oxidizers.
-
Waste Container: Use a designated, properly labeled, and chemically compatible container for waste collection. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition.
-
Spill Residues: Any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated gloves) must also be disposed of as hazardous waste in the same container.
-
Disposal Request: Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Regulatory and Hazard Data
While specific quantitative data for this compound is limited without a dedicated SDS, the following table summarizes available hazard information and general regulatory classifications for halogenated organic compounds.
| Data Point | Value/Classification | Source/Comment |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on supplier information (DempoChem). |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | Based on supplier information (DempoChem). |
| Signal Word | Warning | Based on supplier information (DempoChem). |
| RCRA Waste Code (Potential) | F001, F002 | These codes apply to spent halogenated solvents used in degreasing or other solvent activities. The applicability to this specific compound depends on its use. Consult your EHS department for a definitive waste classification.[1][2][3][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
A Comprehensive Guide to the Safe Handling of 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
Hazard Recognition and Risk Assessment: The RAMP Framework
Before handling any chemical, a thorough risk assessment is critical. The American Chemical Society (ACS) advocates for the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1]
-
Recognize the Hazard: 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene is identified as an irritant.[2] Due to its structure as a halogenated aromatic ether, it should be treated with caution. Similar compounds are known to cause skin, eye, and respiratory irritation.[3][4] The toxicological properties of this specific compound have not been fully investigated.[5]
-
Assess the Risks: The primary risks involve exposure through skin contact, eye contact, and inhalation of vapors, especially when heated, given its boiling point of 195-196 °C.[2]
-
Minimize the Risks: This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE), as detailed in the following sections.
-
Prepare for Emergencies: Know the location and operation of safety showers, eyewash stations, and fire extinguishers.[6] Have a clear spill response plan in place.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to chemical hazards.[7] The following PPE is essential when handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) . Inspect gloves for any signs of degradation or puncture before use. Double-gloving may be appropriate for extended handling. This prevents direct skin contact, a primary route of exposure for irritants.[8][9] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles . A face shield should be worn in situations with a higher risk of splashing.[8][10] This is crucial to prevent eye irritation from splashes or vapors. |
| Skin and Body Protection | A laboratory coat or chemical-resistant apron . This protects against accidental spills and contamination of personal clothing.[6][8] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood . If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[11] |
PPE Selection and Donning/Doffing Workflow
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation:
-
Consult the Chemical Hygiene Plan (CHP): Your institution's CHP, as required by OSHA, provides the framework for safe chemical handling.[7][12]
-
Work Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]
-
Assemble Materials: Have all necessary equipment and reagents, including waste containers, ready before you begin.
Handling:
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of vapors.[6]
-
Dispensing: When transferring the liquid, use caution to avoid splashing. Use appropriate tools like a pipette or a graduated cylinder.
-
Heating: If heating is necessary, be aware of its 195-196 °C boiling point.[2] Use a heating mantle with a temperature controller and ensure the setup is secure. Vapors of similar halogenated compounds can form explosive mixtures with air.[11][13]
-
Housekeeping: Keep the work area clean and uncluttered. Clean up any minor spills immediately with an inert absorbent material (e.g., sand, vermiculite), and dispose of the waste properly.[1][5]
Storage:
-
Store in a tightly closed, properly labeled container.[5][11]
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of chemical waste can have serious consequences. Halogenated organic compounds require specific disposal procedures.
Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing this compound in a designated, clearly labeled, and chemically compatible container. The container must be labeled with the words "Hazardous Waste" and the full chemical name.[6]
-
No Mixing: Do not mix halogenated organic waste with non-halogenated waste streams. This is critical for proper disposal and environmental safety.[6]
-
Contaminated Materials: Any materials contaminated with this chemical, such as gloves, absorbent pads, or pipette tips, must be disposed of as hazardous solid waste in a designated, sealed container.[6]
Disposal Procedure Workflow
Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[6] Follow their specific procedures for waste pickup and disposal.
-
Never pour this chemical down the drain.
By integrating these safety protocols into your laboratory workflow, you build a foundation of trust and scientific integrity. This guide serves as a critical resource to ensure that your innovative work with this compound is conducted with the highest standards of safety.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 68834-05-9 Cas No. | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)-benzene | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. labelmaster.com [labelmaster.com]
- 8. angenechemical.com [angenechemical.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. restoredcdc.org [restoredcdc.org]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
